molecular formula C9H9N3 B135504 Quinoline-2,4-diamine CAS No. 146136-78-9

Quinoline-2,4-diamine

Cat. No.: B135504
CAS No.: 146136-78-9
M. Wt: 159.19 g/mol
InChI Key: NKXSJFUIFJMXED-UHFFFAOYSA-N
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Description

Quinoline-2,4-diamine is a chemical scaffold of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This diamine-quinoline structure serves as a key precursor and core moiety for synthesizing compounds with potential biological activity. The 2,4-diaminoquinazoline class of compounds, a closely related scaffold, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth, demonstrating promising in vivo exposure in pharmacokinetic studies and bactericidal activity against both replicating and non-replicating forms of the bacteria . Furthermore, quinoline derivatives are extensively investigated for their anticancer properties, acting through mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis . Specific quinoline-based compounds have shown cytotoxic activity against a range of human cancer cell lines, including breast (MCF7), prostate (PC-3), and leukemia (K562) . The structural motif of substituting the quinoline core at the 2- and 4- positions is a common and productive strategy in the exploration of structure-activity relationships (SAR) for optimizing potency and pharmacokinetic profiles . Researchers value this compound for its versatility in chemical synthesis and its potential in generating new chemical entities for biological evaluation. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXSJFUIFJMXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557445
Record name Quinoline-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146136-78-9
Record name Quinoline-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

**synthetic Methodologies for Quinoline 2,4 Diamine and Its Derivatives**

Classical and Conventional Synthetic Routes to 2,4-Disubstituted Quinolines

The traditional methods for quinoline (B57606) synthesis often involve the condensation of anilines with three-carbon synthons, followed by cyclization and aromatization. While powerful, their application for the direct synthesis of highly functionalized molecules like Quinoline-2,4-diamine can be challenging and often requires significant modification of the starting materials or subsequent functional group interconversion.

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a fundamental method for preparing quinolines. wikipedia.orgwikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic acid. wikipedia.orgwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to form the aromatic quinoline ring. pharmaguideline.com

The harsh conditions of the Skraup reaction—strong acid and high temperatures—make it generally unsuitable for anilines bearing multiple, sensitive amino groups. chemistry-online.com Aromatic diamines, such as m- and p-phenylenediamine, often fail to yield the expected quinoline derivatives under these conditions, leading instead to polymerization or decomposition. chemistry-online.com The strongly acidic environment protonates the amino groups, deactivating the aromatic ring toward the necessary electrophilic cyclization step. Furthermore, the oxidizing agent can lead to unwanted side reactions with the amino substituents.

To circumvent the typically violent nature of the reaction, various modifications have been introduced, such as the addition of ferrous sulfate (B86663) to moderate the reaction rate. wikipedia.orgchemistry-online.com The Doebner-von Miller reaction is a significant modification that uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of quinolines with substituents on the heterocyclic ring. chemistry-online.com However, even with these modifications, the direct synthesis of this compound from a phenylenediamine precursor via the Skraup reaction remains a significant challenge due to the inherent reactivity of the starting materials.

Table 1: General Scheme of the Skraup Synthesis

Reactant 1 Reactant 2 Reagents Product

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) (or a substituted isatin) with a carbonyl compound in the presence of a strong base. wikipedia.orgresearchgate.net The reaction begins with the basic hydrolysis of the isatin amide bond to form an isatinic acid intermediate. wikipedia.org This intermediate then condenses with the carbonyl compound (which must possess an α-methylene group) to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline derivative. wikipedia.org

Direct synthesis of this compound using the Pfitzinger reaction is not straightforward, as it would require precursors that introduce the amino functionalities. A hypothetical approach could involve:

Using an amino-substituted isatin: Starting with an isatin bearing an amino group on the benzene (B151609) ring could introduce one of the required amine functionalities.

Using a nitrogen-containing carbonyl compound: Condensing isatin with a carbonyl compound that contains an amino group or a precursor, such as aminoacetone or cyanoacetamide, could potentially install the amino group at the 2-position.

A more viable strategy involves using malononitrile (B47326) as the carbonyl component. While not a classical Pfitzinger approach, related syntheses show that active methylene (B1212753) compounds like malononitrile are versatile reagents for building substituted nitrogen heterocycles. researchgate.nettaylorfrancis.com The reaction of an isatin derivative with malononitrile under basic conditions could theoretically lead to a 2-amino-4-carboxyquinoline derivative, which would require further steps to install the second amino group and remove the carboxyl group.

Table 2: General Scheme of the Pfitzinger Reaction

Reactant 1 Reactant 2 Reagents Product

The Combes synthesis is a well-established acid-catalyzed reaction for producing 2,4-disubstituted quinolines. wikipedia.org The method involves the condensation of an aniline with a β-diketone. wikipedia.orgslideshare.net The initial reaction forms a Schiff base intermediate, which tautomerizes to an enamine. Subsequent acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration, yields the final quinoline product. wikipedia.org

This pathway is particularly relevant for the synthesis of 2,4-disubstituted quinolines. To obtain a this compound derivative, one could envision reacting a phenylenediamine (such as 1,3-diaminobenzene) with a β-diketone. The regioselectivity of the cyclization would be a critical factor, as the cyclization could occur ortho to either of the amino groups in the starting diamine. The choice of acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), can influence the reaction outcome and yield. wikipedia.org While this approach is theoretically plausible for introducing substituents at the 2- and 4-positions, controlling the reaction to achieve the desired diamino-substituted product from a diamine precursor requires careful optimization of reaction conditions to manage the reactivity of the two amino groups.

Table 3: General Scheme of the Combes Synthesis

Reactant 1 Reactant 2 Reagents Product

The Gould-Jacobs and Conrad-Limpach syntheses are classical methods that typically yield 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). wikipedia.orgwikipedia.orgmdpi.com

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.org The reaction is followed by thermal cyclization, which proceeds through a 6-electron process to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline (B1666331). wikipedia.orgmdpi.com

The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester (e.g., ethyl acetoacetate). wikipedia.orgsynarchive.com The reaction conditions determine the product: lower temperatures favor condensation at the keto group, leading to an enamine intermediate that cyclizes at high temperatures (ca. 250 °C) to form a 4-hydroxyquinoline. wikipedia.orgnih.gov Conversely, higher initial reaction temperatures can favor condensation at the ester group, leading to a β-ketoanilide that cyclizes to a 2-hydroxyquinoline (B72897) (the Knorr synthesis).

To adapt these methods for the synthesis of this compound, the resulting 4-hydroxyquinoline serves as a key intermediate. The hydroxyl group can be converted into an amino group through a multi-step sequence, typically involving:

Conversion of the 4-hydroxyquinoline to a 4-chloroquinoline (B167314) using a chlorinating agent like phosphorus oxychloride (POCl₃).

Nucleophilic aromatic substitution (SₙAr) of the 4-chloroquinoline with ammonia (B1221849) or an amine to introduce the 4-amino group.

A more direct approach to 4-aminoquinolines involves modifying the starting materials, for example, by reacting an aniline with a cyanoacetic ester or cyanoacetamide derivative in place of the malonic or β-ketoester. This modification can lead directly to a 4-amino-2-quinolone scaffold.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that occurs in the presence of a base to form a β-keto ester. masterorganicchemistry.com It is primarily used to form five- and six-membered rings. masterorganicchemistry.comyoutube.com Unlike the other methods discussed, the Dieckmann condensation is not a primary route for constructing the quinoline ring system from an aniline precursor. Instead, it is employed as a strategic step within a multi-step synthesis to construct a precursor ring.

For instance, a synthetic route to the quinolin-4-one core can utilize a Dieckmann condensation as a key cyclization step. nih.gov The synthesis may start with the Michael addition of methyl anthranilate to methyl acrylate, forming a diester intermediate. This diester can then undergo an intramolecular Dieckmann condensation in the presence of a strong base like sodium hydride to yield a dihydroquinolinone. Subsequent oxidation of this intermediate leads to the final quinolin-4-one product. nih.gov This demonstrates the utility of the Dieckmann condensation in building the carbocyclic portion of a precursor, which is then converted to the quinoline system. This pathway is therefore an indirect, multi-step strategy rather than a direct quinoline synthesis.

Table 4: Example of Dieckmann Condensation in a Quinolin-4-one Synthesis

Starting Materials Key Intermediate (Diester) Reagents for Cyclization Product of Cyclization

The Camps cyclization is a chemical reaction in which an o-acylaminoacetophenone is treated with a base (e.g., hydroxide (B78521) ion) to form a mixture of two isomeric hydroxyquinolines. wikipedia.orgresearchgate.net The reaction proceeds via an intramolecular aldol-type condensation. Depending on which enolate is formed (from the acetyl group's methyl or the acyl group's methylene), the cyclization can lead to either a 2-hydroxyquinoline or a 4-hydroxyquinoline derivative. nih.gov The ratio of the products depends on the reaction conditions and the specific structure of the starting material. wikipedia.org

Similar to the Gould-Jacobs and Conrad-Limpach reactions, the Camps cyclization provides hydroxyquinolines as the initial products. To obtain this compound, these hydroxy intermediates would need to undergo further chemical transformations. The 2- and 4-hydroxy groups can be converted to the corresponding chloro derivatives, which can then be displaced by amino groups via nucleophilic substitution to afford the target diamine. This multi-step process makes the Camps cyclization an indirect route to the desired diamino product.

Modern and Advanced Synthetic Strategies for 2,4-Diaminoquinoline Derivatives

The synthesis of 2,4-diaminoquinoline derivatives has evolved significantly, moving from classical methods to more sophisticated and efficient catalytic strategies. These modern approaches offer advantages such as higher yields, greater functional group tolerance, and milder reaction conditions, addressing many of the limitations of traditional synthetic routes. The focus has increasingly shifted towards transition metal-catalyzed reactions and green chemistry protocols that enhance atom economy and reduce environmental impact.

Catalytic methods are central to the contemporary synthesis of quinoline derivatives, including those with a 2,4-diamino substitution pattern. These approaches primarily involve the use of transition metals to facilitate the construction of the quinoline core through various cyclization and annulation reactions. The choice of metal catalyst and ligands is crucial, as it dictates the reaction's efficiency, selectivity, and scope.

Transition metals such as palladium, copper, and cobalt are powerful tools for constructing the quinoline scaffold. They catalyze a range of transformations, including C-H activation, cross-coupling, and cycloaddition reactions, which are key steps in forming the heterocyclic ring system. These methods often allow for the assembly of highly substituted quinolines from readily available starting materials.

Catalytic Approaches for this compound Synthesis

Transition Metal-Catalyzed Cyclization and Annulation Reactions [6, 9]
Palladium-Catalyzed Carbonylation Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in carbonylation reactions provides a versatile route to various heterocyclic compounds. mdpi.com While direct palladium-catalyzed carbonylative synthesis of this compound is not extensively documented, palladium-catalyzed reactions are instrumental in forming the quinoline core, which can be subsequently functionalized. These reactions often involve the insertion of carbon monoxide (CO) and subsequent cyclization. nih.govnih.gov

Palladium-catalyzed annulation of o-iodoanilines with internal alkynes in the presence of carbon monoxide is a known method for producing quinolin-2(1H)-ones. nih.gov The reaction proceeds via oxidative addition of the aryl iodide to a Pd(0) species, followed by alkyne insertion, CO insertion, and reductive elimination to form the heterocyclic ring. The substituents on the nitrogen of the aniline and the nature of the alkyne are critical for achieving high yields. nih.gov Furthermore, palladium-catalyzed C-N bond formation is a mild and effective alternative to traditional SNAr chemistry for producing 4-aminoquinolines from 4-haloquinolines. nih.govscispace.com A combination of Pd(OAc)₂ with a suitable phosphine (B1218219) ligand like DPEphos has proven effective for this transformation. nih.govscispace.com

Table 1: Examples of Palladium-Catalyzed Reactions for Quinolone & Aminoquinoline Synthesis

Catalyst System Substrates Key Conditions Product Type Yield (%) Reference(s)
Pd(dba)₂ / TMEDA 1-(2-iodophenyl)-3-p-tolylurea, Internal Alkynes CO atmosphere 3-Substituted 4-phenylquinolin-2(1H)-ones 11-57 nih.gov
Pd(OAc)₂ / DPEphos 4-Chloroquinoline, Various Amines K₃PO₄ (base), Toluene N-Substituted 4-aminoquinolines 60-95 nih.gov
PdCl₂(PPh₃)₂ o-Iodoaniline, Phenylacetylene CO, DBU, DMF, 100 °C 4-Phenylquinolin-2(1H)-one 81 nih.gov
Copper-Mediated/Catalyzed Transformations

Copper catalysts, being more economical and earth-abundant than palladium, have garnered significant attention for the synthesis of nitrogen-containing heterocycles. rsc.org Copper-catalyzed domino reactions, involving sequential bond formations in a single pot, are particularly efficient for constructing quinoline and related heterocyclic systems. rsc.org

One notable approach involves the copper-catalyzed reaction of substituted 2-bromobenzonitriles with guanidine (B92328) to afford 2,4-diaminoquinazoline derivatives, which are structurally related to the target quinoline compounds. researchgate.netorganic-chemistry.org This reaction, typically catalyzed by CuI with a diamine ligand such as N,N'-dimethylethylenediamine (DMEDA), proceeds via an Ullmann-type coupling followed by an intramolecular nucleophilic attack to close the ring. organic-chemistry.org The reaction conditions are generally mild, and the process tolerates a variety of functional groups on the benzonitrile (B105546) starting material. organic-chemistry.org

Another strategy is the copper-catalyzed amidation of o-halophenones, followed by a base-promoted Camps cyclization. mit.edunih.gov This two-step sequence yields 2-aryl-4-quinolones. While not directly producing diamino derivatives, it establishes the quinolone core, which can be further modified. Copper-catalyzed dual cyclization reactions have also been developed to synthesize complex fused quinoline structures like quinindolines, demonstrating the versatility of copper in facilitating intricate molecular assemblies. nih.gov

Table 2: Copper-Catalyzed Synthesis of Amino-Heterocycles

Catalyst System Substrates Key Conditions Product Type Yield (%) Reference(s)
CuI / DMEDA 2-Bromobenzonitrile, Guanidine K₂CO₃, DMF, 80 °C 2,4-Diaminoquinazoline 85 organic-chemistry.org
CuI / L-proline 2-Iodobenzaldehyde, Enaminone K₂CO₃, DMSO, 80 °C 3-Acyl-2-methylquinoline 82 rsc.org
Cu(OAc)₂ Enaminone, Diethyl-2-(2-bromobenzylidene)malonate Cs₂CO₃, Dioxane, 100 °C Functionalized Quinoline 81 rsc.org
Cobalt-Catalyzed Cyclizations

Cobalt, as an inexpensive and abundant first-row transition metal, is emerging as a powerful catalyst for C-H activation and annulation reactions to form heterocyclic systems. mdpi.com Cobalt-catalyzed methods provide an environmentally benign and cost-effective alternative to precious metal catalysts like rhodium and palladium. nih.gov

The synthesis of quinolines can be achieved through the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones, catalyzed by simple cobalt salts such as Co(OAc)₂·4H₂O under ligand-free conditions. This protocol offers high yields (up to 97%) and presents a green approach to N-heterocycles. nih.gov Another powerful strategy is the cobalt-catalyzed [4+2] annulation of anilides and internal alkynes. This method, which involves C-H activation, efficiently constructs the quinoline scaffold and tolerates a wide range of functional groups. researchgate.net Researchers have also developed cobalt-catalyzed syntheses of quinoline N-oxides via the [4+2] cyclization of arylnitrones and alkynes, which are valuable precursors for various quinoline derivatives. researchgate.net

Table 3: Cobalt-Catalyzed Synthesis of Quinolines

Catalyst System Reactants Key Conditions Product Type Yield (%) Reference(s)
Co(OAc)₂·4H₂O 2-Aminobenzyl alcohol, Acetophenone Dioxane, 120 °C 2-Phenylquinoline 97 nih.gov
Co(OAc)₂·4H₂O 2-Amino-5-methylbenzyl alcohol, Cyclohexanone Dioxane, 120 °C 7-Methyl-1,2,3,4-tetrahydroacridine 91 nih.gov
[Cp*Co(CO)I₂] Acetanilide, Diphenylacetylene AgSbF₆, DCE, 100 °C 2,3,4-Triphenyl-quinoline 95 researchgate.net

In recent years, the principles of green chemistry have driven the development of sustainable synthetic methodologies, with nanocatalysis playing a pivotal role. researchgate.net Nanocatalysts offer numerous advantages over their bulk counterparts, including high surface-to-volume ratios, increased catalytic activity, enhanced stability, and ease of recovery and reusability. ajgreenchem.com These features make them ideal for developing environmentally friendly protocols for quinoline synthesis.

The Friedländer annulation, a classic reaction involving the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, is a common route to quinolines and has been significantly improved using nanocatalysts. nih.govalfa-chemistry.comorganic-chemistry.org Various metal and metal oxide nanoparticles, often supported on magnetic materials like Fe₃O₄ for easy separation, have been employed. nih.gov For instance, Fe₃O₄ nanoparticles functionalized with a Brønsted acidic ionic liquid have been used to catalyze the Friedländer reaction under solvent-free conditions, affording polysubstituted quinolines in high yields. nih.gov Similarly, NiO nanoparticles have been shown to be highly efficient, achieving high yields in very short reaction times. nih.gov

These green protocols often utilize environmentally benign solvents like water or ethanol, or are performed under solvent-free conditions, further reducing their environmental footprint. organic-chemistry.org The ability to recycle the nanocatalyst for multiple runs without a significant loss of activity makes these methods economically viable and sustainable. nih.govnih.gov

Table 4: Nanocatalyst-Based Green Synthesis of Quinolines

Nanocatalyst Reaction Type Key Conditions Advantages Yield Range (%) Reference(s)
Fe₃O₄-IL-HSO₄ Friedländer Synthesis Solvent-free, 100 °C Magnetic recovery, Reusable 85-95 nih.gov
NiO nanoparticles Friedländer Synthesis Ethanol, 80 °C Rapid reaction (2.5 min), High yield 95 nih.gov
Fe₃O₄@APTES@isatin Condensation Ethanol, Room Temp. Magnetic recovery, Reusable (7 cycles) High nih.gov
Silica nanoparticles (SiO₂) Friedländer Synthesis Microwave, 100 °C Reusable (14 cycles), High yield ~93 nih.gov
Nanocatalyst-Based Green Protocols [7, 21]
Iron, Copper, Zinc, Nickel, Cobalt, Gold, and Silver Nanocatalysts

A variety of metal nanoparticles have been explored for their catalytic activity in the synthesis of the quinoline core structure. While direct synthesis of this compound using these nanocatalysts is not extensively documented, their role in the formation of substituted quinolines provides a foundation for potential applications.

Iron Nanocatalysts: Iron-based nanoparticles are attractive due to their low cost, low toxicity, and magnetic properties, which allow for easy separation and recyclability. digitellinc.com Iron(III) chloride (FeCl3) has been used as an inexpensive catalyst in a three-component coupling reaction of aldehydes, amines, and styrenes to produce 2,4-disubstituted quinolines. researchgate.net Magnetic iron oxide nanoparticles (e.g., Fe3O4) have also been employed in the synthesis of various quinoline derivatives. digitellinc.com For instance, Fe3O4 nanoparticles have been utilized in the Friedländer annulation to prepare polysubstituted quinolines. digitellinc.com

Copper Nanocatalysts: Copper nanoparticles are effective catalysts for various organic transformations. Copper-based nanocatalysts have been used in the synthesis of quinoline derivatives through domino reactions. acs.org For example, a copper nanocatalyst supported on nitrogen-silica-doped carbon has been used to synthesize 3-acylquinolines. digitellinc.com While not a direct route to quinoline-2,4-diamines, these methods highlight the potential of copper nanocatalysis in constructing the quinoline scaffold. A common route to N2,N4-disubstituted quinazoline-2,4-diamines involves the reaction of primary amines with 2,4-dichloroquinazoline, a reaction that could potentially be adapted for quinoline analogues. digitellinc.com

Zinc Nanocatalysts: Zinc-based nanoparticles, particularly zinc oxide (ZnO), have been investigated as catalysts for quinoline synthesis. Nano-flake ZnO has been shown to be an efficient catalyst in the Friedländer synthesis of polysubstituted quinolines under solvent-free conditions. nih.gov

Nickel Nanocatalysts: Nickel nanoparticles are valuable catalysts in organic synthesis. digitellinc.com Nickel-based nanocatalysts have been used for the synthesis of polysubstituted quinoline derivatives through the Friedländer annulation. digitellinc.com

Cobalt Nanocatalysts: Cobalt nanoparticles have been primarily studied for the hydrogenation of quinoline derivatives. nih.gov However, their application in the primary synthesis of the quinoline ring is also an area of interest. Nanoparticle-supported cobalt catalysts have been used for the synthesis of quinoxaline (B1680401) derivatives, a related class of N-heterocycles. researchgate.net

Gold and Silver Nanocatalysts: Gold-catalyzed methodologies have significantly advanced the field of quinoline synthesis, with various intermolecular annulation and intramolecular cyclization reactions being developed. scispace.comacs.orgnih.gov Silver nanoparticles have been used as photocatalysts in Povarov cyclization reactions to synthesize 2-arylquinolines. nih.gov Silver acetate (B1210297) has also been utilized in the oxidative cascade reaction of N-aryl-3-alkylideneazetidines to yield functionalized quinoline products. nih.gov

Table 1: Examples of Metal Nanocatalysts in Quinoline Synthesis

Catalyst Reactants Product Type Reference
FeCl3 Aldehydes, Amines, Styrenes 2,4-Disubstituted quinolines researchgate.net
Fe3O4@SiO2-APTES-TFA 2-Aminoaryl ketones, Dicarbonyl compounds Polysubstituted quinolines digitellinc.com
Cu/N-SiO2-C 2-Aminoaryl alcohols, α,β-Unsaturated ketones 3-Acylquinolines digitellinc.com
Nano-flake ZnO 2-Aminoaryl ketones, 1,3-Dicarbonyl compounds Polysubstituted quinolines nih.gov
Nickel Nanoparticles Aminoaryl ketones, β-Ketoesters/ketones Polysubstituted quinolines digitellinc.com
Cobalt Nanoparticles Quinoline derivatives Hydrogenated quinolines nih.gov
Gold Catalysts Aniline derivatives, Carbonyls/Alkynes Substituted quinolines scispace.comnih.gov
Metal Oxide and Heteropoly Acid Nanocatalysts

Metal oxide nanocatalysts, such as tin oxide, are effective in promoting the synthesis of quinoline derivatives. organic-chemistry.org These catalysts are often composed of abundant and low-cost metals, making them economically viable. organic-chemistry.org Heteropoly acids are also utilized as solid acid catalysts in various organic transformations, including the synthesis of quinolines.

Zeolite-Catalyzed Solvent-Free Approaches

Zeolites are microporous aluminosilicate (B74896) minerals that are widely used as catalysts in the chemical industry. Their well-defined pore structures and acidic properties make them suitable for shape-selective catalysis. A simple one-step heterogeneous catalytic cyclization using Hβ zeolite as a catalyst has been employed for the preparation of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones under solvent-free conditions. wikipedia.org This method is noted for the reusability of the catalyst. wikipedia.org Modified USY zeolites have also been used for the synthesis of quinolines from aniline and propanol. mdpi.com

Organocatalysis and N-Heterocyclic Carbene (NHC)-Catalyzed Syntheses

While not extensively documented for the direct synthesis of this compound, organocatalysis and NHC-catalyzed reactions represent important strategies in modern organic synthesis that could be applicable.

Multi-Component Reactions (MCRs) for Diverse 2,4-Disubstituted Quinolines

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms of the starting materials. jocpr.com

Povarov Reaction-Based Syntheses

The Povarov reaction is a formal [4+2] cycloaddition reaction used for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. nih.gov It typically involves the reaction of an aniline, an aldehyde, and an activated alkene. researchgate.net This reaction has been utilized to synthesize a variety of 2,4-disubstituted quinolines. scispace.comresearchgate.net For instance, a cascade process involving a Povarov reaction and hydrogen transfer catalyzed by p-sulfonic acid calix nih.govarene has been developed. researchgate.net Molecular iodine has also been used to mediate a formal [3 + 2 + 1] cycloaddition to synthesize substituted quinolines. acs.org

Gewald and Ugi Reaction Applications

The Gewald reaction is a multicomponent reaction used to synthesize polysubstituted 2-aminothiophenes and is not typically employed for quinoline synthesis. researchgate.netwikipedia.orgarkat-usa.orgorganic-chemistry.orgnih.gov

The Ugi reaction is a four-component reaction that is highly valuable for the synthesis of α-acylamino carboxamides and has been widely used in the creation of diverse heterocyclic molecules. nih.gov While direct synthesis of the this compound core via the Ugi reaction is not a standard application, this reaction is a powerful tool for generating molecular diversity and could potentially be used to synthesize precursors or derivatives. mdpi.com

Metal-Free Synthetic Methodologies

In the pursuit of greener and more sustainable chemical processes, metal-free synthetic routes to quinoline derivatives have gained considerable attention. These methods avoid the use of potentially toxic and expensive metal catalysts, offering an environmentally benign alternative.

One notable metal-free approach involves the iodine-catalyzed reaction of aryl amines with acetylenedicarboxylates. This method facilitates the one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds, which are structural analogues of quinoline-2,4-diamines. The reaction proceeds with high regioselectivity, a broad substrate scope, and good yields, highlighting the efficacy of molecular iodine as an eco-friendly catalyst. The key advantages of this methodology include the absence of metal contamination in the final product and the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single step. rsc.org

Another strategy focuses on the tandem reaction between styrenes and anilines to produce 2,4-disubstituted quinolines. This process relies on the simultaneous formation of C-C and C-N bonds, coupled with a C-C bond cleavage, all under metal-free conditions. The reaction demonstrates excellent functional group tolerance and proceeds efficiently across a wide range of substrates. researchgate.net Furthermore, iodine-catalyzed cyclization between enamides and imines has been developed for the synthesis of 2,4-diarylquinolines, showcasing the versatility of iodine in promoting the formation of the quinoline core. rsc.org

A practical and efficient one-pot, regioselective route for the direct synthesis of 2,4-diarylquinolines has also been designed using 2-(1-phenylvinyl)aniline (B99152) and α-oxobenzeneacetic acid under mild, metal-free, and aerobic conditions. researchgate.net

Table 1: Examples of Metal-Free Synthetic Methodologies for Quinoline Derivatives

Starting MaterialsCatalyst/ReagentProduct TypeKey Features
Aryl amines, AcetylenedicarboxylatesMolecular IodineQuinoline-2,4-dicarboxylatesMetal-free, high regioselectivity, good yields rsc.org
Styrenes, Anilines-2,4-Disubstituted quinolinesC-C/C-N bond formation and C-C bond cleavage researchgate.net
Enamides, IminesMolecular Iodine2,4-DiarylquinolinesVersatile for aryl-substituted quinolines rsc.org
2-(1-Phenylvinyl)aniline, α-Oxobenzeneacetic acid-2,4-DiarylquinolinesMild, aerobic conditions researchgate.net

Photo-Induced Oxidative Cyclization Techniques

Photo-induced reactions have emerged as a powerful tool in organic synthesis, often enabling unique transformations under mild conditions. In the context of quinoline synthesis, photo-induced oxidative cyclization offers a promising avenue for the construction of the heterocyclic core.

Visible-light-induced methods have been successfully employed for the synthesis of various quinoline derivatives. For instance, the electrocyclization of 2-vinylarylimines can be photocatalyzed by 9,10-phenanthrenequinone (PQ*) under visible light to produce 2,4-disubstituted quinolines in high yields. researchgate.net Another approach utilizes a semiconductor photocatalyst, such as Ag/g-C3N4, to facilitate the Povarov cyclization reaction for the synthesis of 2-arylquinolines under blue LED irradiation. researchgate.net

While direct photo-induced synthesis of quinoline-2,4-diamines is not extensively documented, the photochemical cyclization of o-alkynylaryl isocyanides in the presence of iodine to yield 2,4-diiodoquinolines represents a relevant strategy. peptide.com These diiodo derivatives can serve as versatile precursors for the subsequent introduction of amino groups at the 2 and 4 positions through nucleophilic substitution or cross-coupling reactions.

A one-pot photocyclization/oxidation cascade of N-aryl acrylamides has been reported to afford quinoline-2-ones, where thioxanthone acts as a bifunctional energy transfer agent for both the photocyclization and the generation of singlet oxygen for dehydrogenation. researchgate.net This methodology could potentially be adapted for the synthesis of quinoline-2,4-dione precursors to the target diamines.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has revolutionized the field by dramatically reducing reaction times, improving yields, and often leading to cleaner reactions. This technology has been effectively applied to the synthesis of quinoline derivatives.

Microwave irradiation has been utilized in variations of classical reactions like the Pfitzinger reaction to produce quinoline-4-carboxylic acids, which are precursors to 4-aminoquinolines. mdpi.com A notable application is the synthesis of 4-aminoquinoline-phthalimides from 4-aminoquinoline-diamines and phthalic anhydrides in DMSO, achieving good yields in just 2 minutes of microwave heating at 160 °C. nih.gov

Furthermore, an efficient, catalyst-free, and one-pot three-component procedure for the synthesis of novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline pharmacophore has been developed using microwave irradiation. This reaction involves formyl-quinoline derivatives, primary heterocyclic amines (including diamines), and cyclic 1,3-diketones. researchgate.net The synthesis of quinazoline-2,4(1H,3H)-dione derivatives bearing two guanidine moieties, which are structurally related to diamines, has also been achieved through microwave-assisted methods. nih.gov

The direct synthesis of 3-amino-2-phenylquinazolin-4(3H)-one from 2-benzamidobenzoyl chloride and hydrazine (B178648) in DMF under microwave irradiation highlights the utility of this technique in forming amino-substituted heterocyclic systems. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoline Derivatives

ReactionConventional MethodMicrowave-Assisted MethodReference
Pfitzinger ReactionLonger reaction times, lower yieldsShorter reaction times (minutes), higher yields mdpi.com
Synthesis of 4-aminoquinoline-phthalimidesNot specified2 minutes, good yields nih.gov
Three-component quinoline hybridsLonger reaction timesShorter reaction times, one-pot researchgate.net
Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one> 4 hours (reflux)4 minutes, high yield researchgate.net

Reaction Mechanisms of this compound Formation

Understanding the reaction mechanisms is paramount for optimizing existing synthetic routes and designing new, more efficient ones. The formation of the this compound scaffold involves intricate sequences of cyclization, condensation, and annulation reactions.

Cyclization Mechanism Investigations

The core of quinoline synthesis lies in the cyclization step, where the pyridine (B92270) ring is fused to the benzene ring. Various cyclization mechanisms have been proposed depending on the starting materials and reaction conditions.

In metal-free, iodine-mediated reactions, an intramolecular electrophilic aromatic cyclization is often the key step. For instance, the synthesis of quinolines from primary allylamines proceeds through iodine activation, followed by electrophilic cyclization and subsequent oxidation. researchgate.net Similarly, the synthesis of 2,4-diarylquinolines from enamides and imines catalyzed by iodine is initiated by ortho-iodination of the aryl imine, followed by insertion of the enamide and subsequent cyclization. rsc.org

Photo-induced cyclizations often involve radical or radical-ion intermediates. In the visible-light-promoted synthesis of 2,4-disubstituted quinolines from 2-vinylarylimines, the excited photocatalyst induces a single-electron transfer (SET) from the imine, leading to a radical cation that undergoes cyclization. researchgate.net

Condensation and Annulation Mechanism Studies

Condensation and annulation reactions are fundamental to building the necessary precursors for the final cyclization step. Classical named reactions provide a basis for understanding these mechanisms in the context of quinoline synthesis.

The Combes synthesis , which produces 2,4-disubstituted quinolines from anilines and β-diketones, involves the initial condensation to form an enamine intermediate. This is followed by acid-catalyzed cyclization and dehydration. iipseries.org The Doebner reaction utilizes anilines, aldehydes, and pyruvic acid to form quinoline-4-carboxylic acids, which are valuable intermediates for 4-aminoquinolines. iipseries.org

The Pfitzinger reaction provides a route to 2,3-disubstituted quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a strong base. The mechanism involves the opening of the isatin ring, followed by condensation with the carbonyl compound and subsequent cyclization. iipseries.org

Modern annulation strategies, such as the [4+2] annulation of 2-azidobenzaldehydes, offer versatile routes to substituted quinolines. These can proceed through either a direct Diels-Alder reaction or sequential condensation and cyclization reactions. mdpi.com

Role of Intermediates in Reaction Pathways

The isolation or detection of reaction intermediates provides crucial insights into the reaction mechanism. In many quinoline syntheses, imines and enamines are key intermediates.

In the Combes synthesis, a Schiff base (imine) is formed, which then tautomerizes to an enamine that undergoes cyclization. iipseries.org Similarly, in iodine-catalyzed multicomponent reactions, the initial formation of a Schiff base from an aniline and an aldehyde is a critical step before the [4+2] cycloaddition with an alkyne. mdpi.com

In a palladium-catalyzed tandem addition/cyclization for the synthesis of 2,4-diarylquinazolines (structurally related to quinoline-2,4-diamines), a plausible mechanism involves the sequential nucleophilic addition to a nitrile followed by an intramolecular cyclization, with a ketamine intermediate being formed. mdpi.com The synthesis of quinolines via a cooperative catalytic system of CuI and pyrrolidine (B122466) from 2-aminobenzaldehydes and terminal alkynes is proposed to proceed through an iminium ion intermediate. organic-chemistry.org

Carbodiimides can react with carboxylic acids to form O-acylisourea intermediates, which are highly reactive towards amines to form amides. peptide.comwikipedia.org While not directly forming the quinoline ring, this chemistry is relevant for the synthesis of amide derivatives of quinolines and highlights the importance of activated intermediates.

Structural Modifications and Functionalization Strategies of this compound

The this compound scaffold is a versatile building block in medicinal chemistry, offering multiple sites for structural modifications to modulate its physicochemical properties and biological activity. The presence of two reactive amino groups at the C2 and C4 positions, along with the aromatic quinoline ring system, allows for a wide range of functionalization strategies. These modifications are crucial for developing novel derivatives with enhanced potency and selectivity for various therapeutic targets.

The primary approaches to modifying the this compound core can be broadly categorized into two main areas:

Modification of the Quinoline Ring: The quinoline ring itself can be functionalized through various substitution reactions. Electrophilic aromatic substitution can introduce substituents onto the benzene ring portion of the scaffold. Additionally, the pyridine ring can be modified, often through strategies involving precursor molecules like quinoline N-oxides or halo-substituted quinolines, to introduce a variety of functional groups at different positions. mdpi.com

Detailed research has led to the synthesis of several functionalized this compound derivatives with potent biological activities. These derivatives often feature complex substitutions that enhance their therapeutic potential.

Table 1: Examples of Functionalized this compound Derivatives and their Biological Context

Compound NameStructureModification StrategyBiological Context
5-(4-Fluorophenyl)-9-isopropyl-6-methyl-6,7,8,9-tetrahydropyrimido-[4,5-b]this compoundA complex fused pyrimidine (B1678525) ring system attached to the quinoline core.Annulation of a pyrimidine ring across the C4-amino group and C5 position of the quinoline.Potent anticancer activity against HCT-116 (colon) and MCF7 (breast) cell lines. researchgate.net
N-propylthiazolo[4,5-c]this compoundA thiazole (B1198619) ring fused to the quinoline core at the 4 and 5 positions, with a propyl group on the thiazole nitrogen.Construction of a fused thiazole ring system.Investigated as a Toll-like receptor 7 (TLR7) and 8 (TLR8) agonist. nih.govnih.gov

The development of these complex derivatives highlights the adaptability of the this compound scaffold for significant structural elaboration. The strategies often involve multi-step syntheses to build fused heterocyclic rings or introduce specific substituents to optimize biological activity.

Table 2: Research Findings on Substituted this compound Derivatives

Research AreaKey FindingsReference
Anticancer AgentsDerivatives with fused pyrimidine rings, such as 5-(4-Fluorophenyl)-9-isopropyl-6-methyl-6,7,8,9-tetrahydropyrimido-[4,5-b]this compound, have demonstrated significant cytotoxicity against cancer cell lines. researchgate.net
ImmunomodulatorsThe fusion of a thiazole ring to the this compound core, as seen in N-propylthiazolo[4,5-c]this compound, has been shown to modulate the activity of Toll-like receptors 7 and 8. nih.govnih.gov
Antiprotozoal AgentsWhile on a related quinazoline (B50416) scaffold, the synthesis of N²,N⁴-disubstituted derivatives has been a successful strategy for developing inhibitors of key parasitic enzymes. digitellinc.com

**biological and Pharmacological Research of Quinoline 2,4 Diamine Derivatives**

Anticancer Activity Research

The quest for novel and effective anticancer therapeutics has led researchers to investigate the potential of quinoline-2,4-diamine derivatives. These compounds have shown promise by interfering with various cellular processes essential for cancer cell proliferation and survival. The core structure of 2,4-disubstituted quinolines is considered a crucial element in the development of new anticancer agents, as these derivatives have demonstrated efficacy through mechanisms such as inducing cell cycle arrest and apoptosis. nih.gov

Numerous studies have evaluated the in vitro cytotoxic effects of quinoline (B57606) and quinazoline (B50416) derivatives against a panel of human cancer cell lines. While specific data for a wide range of this compound derivatives are limited, research on the closely related quinazoline-2,4-diamine (B158780) scaffold provides valuable insights.

A series of N²,N⁴-disubstituted quinazoline-2,4-diamines were synthesized and evaluated for their antiproliferative activity. Several of these compounds exhibited inhibitory effects on various cancer cell lines. For instance, some derivatives showed activity against PC-3 (prostate), HCT-15 (colon), MCF-7 (breast), MDA-MB-231 (breast), and SK-LU-1 (lung) cancer cell lines. umich.edu Notably, compounds with specific substitutions on the phenyl ring demonstrated significant antiproliferative activity. umich.edu

Another study focused on 2-anilino-4-alkylaminoquinazoline derivatives and reported their inhibitory effects against breast adenocarcinoma (MCF-7), colon cancer (HCT-116), hepatocellular carcinoma (HePG-2), and human skin cancer (HFB4) cell lines. mdpi.com Compounds with a 4-nitro substitution on the phenyl ring at the N2 position were found to have the highest inhibitory effects. mdpi.com

The table below summarizes the in vitro cytotoxicity of selected 2,4-disubstituted quinazoline derivatives, which serve as structural analogs to quinoline-2,4-diamines.

Compound IDCancer Cell LineIC50 (µM)
Compound 3e HT-29 (Colon)30.88
EAC (Ascites)312.34
MDA-MB-231 (Breast)47.12
Compound 5a HT-29 (Colon)5.33
Compound 4c MCF-7 (Breast)Not specified
HCT-116 (Colon)Not specified
HePG-2 (Liver)Not specified
HFB4 (Skin)Not specified
Compound 5b MCF-7 (Breast)Not specified
HCT-116 (Colon)Not specified
HePG-2 (Liver)Not specified
HFB4 (Skin)Not specified

Data sourced from multiple studies. mdpi.comresearchgate.net

Quinoline and its derivatives have been shown to exert their anticancer effects by inducing programmed cell death (apoptosis) and causing a halt in the cell division cycle (cell cycle arrest). nih.gov

One study on a novel quinoline derivative, DFIQ, demonstrated its ability to induce apoptosis in non-small-cell lung cancer (NSCLC) cells. nih.gov Treatment with DFIQ led to the cleavage of apoptotic proteins and DNA damage. nih.gov Similarly, a quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ), was found to induce both apoptosis and autophagy in pancreatic cancer cells. nih.gov The apoptotic pathway was activated via Caspase-3 activation and cleavage of PARP. nih.gov

In the context of cell cycle arrest, certain quinoxaline (B1680401) 1,4-dioxide derivatives, which are structurally related to quinolines, have been shown to induce G2/M phase arrest in human colon cancer cells. nih.gov This arrest was associated with the inhibition of cyclin B expression. nih.gov Another study on a pyrimido[4,5-b]quinoline derivative revealed that it caused cell cycle arrest in the S phase in breast cancer cells. mdpi.com

While these studies highlight the general mechanisms of action for quinoline-based compounds, further research is needed to specifically elucidate the pathways through which this compound derivatives induce apoptosis and cell cycle arrest in various cancer types.

The evaluation of anticancer agents in living organisms is a critical step in drug development. A limited number of studies have reported the in vivo anticancer efficacy of quinoline derivatives.

A novel synthetic quinoline derivative, DFIQ, was shown to induce cell death in a zebrafish xenograft model of non-small-cell lung cancer. nih.gov This finding suggests the potential of quinoline derivatives for in vivo anticancer activity.

In another study, a quinoline derivative, compound 91b1, was evaluated in a xenograft model on nude mice. The results indicated that 91b1 significantly reduced tumor size, demonstrating its in vivo anticancer effects. researchgate.net The proposed mechanism of action for this compound was the downregulation of the gene Lumican. researchgate.net

While these examples are promising, there is a clear need for more extensive in vivo studies specifically focused on this compound derivatives to validate their therapeutic potential in a preclinical setting.

Antimalarial Activity Research

The quinoline core is a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) being a classic example. However, the rise of drug-resistant strains of Plasmodium falciparum has necessitated the development of new and effective quinoline-based antimalarials. Derivatives of this compound have emerged as a promising class of compounds in this ongoing effort.

Several this compound derivatives and their analogs have been tested for their in vitro activity against chloroquine-sensitive (CQS) strains of P. falciparum, such as 3D7 and D10.

A notable example is a hybrid molecule, 6-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)pyrimidine-2,4-diamine. This compound, which features a 2,4-diamine substituted pyrimidine (B1678525) ring attached to a quinoline moiety, demonstrated significant antimalarial potential against the chloroquine-sensitive D10 strain. raco.cat

The table below presents the in vitro antimalarial activity of a selected quinoline-pyrimidine hybrid against a chloroquine-sensitive P. falciparum strain.

CompoundP. falciparum Strain (Chloroquine-Sensitive)IC50 (µM)
6-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)pyrimidine-2,4-diamineD100.070
Chloroquine (Reference)D100.040

Data sourced from Pretorius et al., 2013. raco.cat

A crucial aspect of antimalarial drug development is the efficacy against drug-resistant parasites. Many this compound derivatives have shown promising activity against chloroquine-resistant (CQR) strains of P. falciparum, including Dd2, K1, and W2.

The aforementioned quinoline-pyrimidine hybrid, 6-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)pyrimidine-2,4-diamine, also exhibited potent activity against the chloroquine-resistant Dd2 strain, with an IC50 value significantly lower than that of chloroquine. raco.cat

Furthermore, a series of N²,N⁴-disubstituted quinazoline-2,4-diamines were evaluated against the K1 strain of P. falciparum. Several of these compounds were identified as sub-micromolar inhibitors of the parasite, with some showing activity equivalent to chloroquine against this resistant strain. nih.gov Another study on 4-aminoquinoline (B48711) hydrazone analogues also reported activity against the multidrug-resistant K1 strain and the chloroquine-resistant Dd2 strain. nih.gov

The table below summarizes the in vitro antimalarial activity of selected this compound analogs against chloroquine-resistant P. falciparum strains.

CompoundP. falciparum Strain (Chloroquine-Resistant)IC50 (µM)
6-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)pyrimidine-2,4-diamineDd20.157
Chloroquine (Reference)Dd20.417
Compound 1 (N²,N⁴-disubstituted quinazoline-2,4-diamine)K1< 1
Compound 6p (N²,N⁴-disubstituted quinazoline-2,4-diamine)K1< 1
Chloroquine (Reference)K1Not specified
4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinolineDd20.026 - 0.219 (72h)

Data sourced from multiple studies. nih.govraco.catnih.gov

Multistage Antimalarial Activity Studies

Research into quinoline derivatives has identified compounds with significant antimalarial properties that act on multiple stages of the Plasmodium life cycle. A notable example is the quinoline-4-carboxamide derivative, DDD107498. acs.org This compound demonstrates potent activity against various stages of the parasite, including the blood, liver, and transmission stages. acs.org

The development of DDD107498 stemmed from a phenotypic screen against the blood stage of Plasmodium falciparum. acs.org The initial hit compound, while showing good in vitro activity, had suboptimal physicochemical properties and metabolic instability. acs.org Through a process of medicinal chemistry optimization, derivatives with significantly improved potency and pharmacokinetic profiles were developed. acs.org

These optimized quinoline-4-carboxamides have shown efficacy against late-stage (IV–V) gametocytes, which are responsible for the transmission of malaria to mosquitoes. acs.org Furthermore, select compounds from this series have demonstrated nanomolar potency in the P. berghei ookinete development assay, which is an in vitro model for the initial stages of parasite development within the mosquito. acs.org The ability of these compounds to target multiple life-cycle stages of the parasite makes them promising candidates for the development of new antimalarial drugs that could not only treat the disease but also prevent its transmission. acs.org

Table 1: Multistage Antimalarial Activity of Quinoline-4-carboxamide Derivatives

Compound P. falciparum (3D7) EC50 (nM) P. yoelii Liver Stage EC50 (nM) P. falciparum Gametocyte (IV-V) EC50 (nM) P. berghei Ookinete EC50 (nM)
27 4 18 104 5
30 6 1 39 14
DDD107498 (2) 1 1 24 5
38 4 4 152 15

Data sourced from a study on quinoline-4-carboxamide derivatives. acs.org

Antitubercular Activity Research

Quinoline derivatives have been the subject of extensive research for their potential as antitubercular agents. Several studies have demonstrated the in vitro efficacy of various substituted quinolines against the drug-sensitive H37Rv strain of Mycobacterium tuberculosis.

One area of investigation has focused on 2,4-disubstituted quinolines. A series of these compounds were synthesized and evaluated for their anti-tuberculosis activity, with the most promising among them showing 99% inhibition of the M. tuberculosis H37Rv strain at a concentration of 6.25 µg/mL. researchgate.net For instance, the analog designated as 10h , a phenylamide derivative, was identified as the most potent in its series, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. researchgate.net

Another class of compounds, 2-(quinolin-4-yloxy)acetamides, has also shown significant promise. nih.gov Within this series, structural modifications, such as the introduction of a piperidine (B6355638) ring, led to a substantial increase in potency. nih.gov The compound 6m , for example, exhibited a remarkable MIC value of 0.09 µM against the H37Rv strain. nih.gov This was a significant improvement compared to a similar compound with an unsubstituted benzene (B151609) ring, which had a MIC of 0.48 µM. nih.gov Further modifications, including the introduction of halogens at the 6-position and varying the alkyl chain length at the 2-position of the quinoline ring, also resulted in compounds with sub-micromolar antimycobacterial activity. nih.gov

The diamine antibiotic SQ109, a quinoline derivative, has also demonstrated excellent in vitro activity against drug-sensitive M. tuberculosis strains, with MIC values ranging from 0.16 to 0.64 μg/ml. nih.gov Additionally, a series of N2,N4-disubstituted quinazoline-2,4-diamines have been investigated, with some showing bactericidal activity against both replicating and non-replicating M. tuberculosis. nih.gov For example, the compound IDR-0010006 had a MIC of 15 µM against the wild-type H37Rv strain in liquid medium. nih.gov

Table 2: In Vitro Activity of Quinoline Derivatives Against M. tuberculosis H37Rv

Compound Class Specific Derivative MIC (µM) MIC (µg/mL) Percent Inhibition (%) Concentration (µg/mL)
2,4-Disubstituted Quinoline 10h 6.25 99 6.25
2-(Quinolin-4-yloxy)acetamide 6m 0.09
2-(Quinolin-4-yloxy)acetamide 9a 0.75
2-(Quinolin-4-yloxy)acetamide 9b 0.68
Diamine Antibiotic SQ109 0.16 - 0.64
N2,N4-Disubstituted Quinazoline-2,4-diamine IDR-0010006 15
N2,N4-Disubstituted Quinazoline-2,4-diamine IDR-0258237 20 98 20

Data compiled from multiple studies on quinoline and quinazoline derivatives. researchgate.netnih.govnih.govnih.gov

A significant challenge in the treatment of tuberculosis is the emergence of drug-resistant strains, particularly those resistant to first-line drugs like isoniazid. Research into this compound derivatives and related compounds has shown promising activity against such strains.

In a study of 2,4-disubstituted quinolines, certain compounds demonstrated notable inhibitory effects on an isoniazid-resistant strain of M. tuberculosis. The most effective compounds in this series achieved over 90% inhibition at a concentration of 12.5 µg/mL. researchgate.net This finding is particularly important as it suggests that the mechanism of action of these quinoline derivatives may differ from that of isoniazid, potentially offering a new therapeutic avenue for treating resistant infections. researchgate.net The absence of cross-resistance with existing tuberculosis drugs is a key indicator that these compounds may act on different biological targets within the mycobacterium. researchgate.net

Another diamine antibiotic, SQ109, has also shown considerable efficacy against single-drug-resistant and multidrug-resistant (MDR) strains of M. tuberculosis. It maintains a low MIC range of 0.16 to 0.64 μg/ml across all tested M. tuberculosis isolates, including those resistant to other drugs. nih.gov This broad activity profile underscores the potential of this class of compounds to address the growing problem of drug-resistant tuberculosis.

**Table 3: Activity of 2,4-Disubstituted Quinolines Against Isoniazid-Resistant *M. tuberculosis***

Compound Series Concentration (µg/mL) Percent Inhibition (%)
2,4-Disubstituted Quinolines 12.5 >90

Data from a study on the synthesis and anti-tuberculosis activity of 2,4-disubstituted quinolines. researchgate.net

Antimicrobial and Antifungal Activity Research

Derivatives of this compound, particularly N2,N4-disubstituted quinazoline-2,4-diamines, have been identified as a promising class of antibacterial agents with a broad spectrum of activity. researchgate.netnih.govnih.gov These compounds have demonstrated potent in vitro and in vivo activity against a range of bacterial pathogens, including multidrug-resistant strains. nih.govnih.gov

Research has shown that these compounds are effective against Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives exhibiting MICs in the low micromolar range. researchgate.netnih.gov For example, the lead compound A5 from a series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives showed a MIC of 3.9 µg/mL against S. aureus and S. epidermidis, and 7.8 µg/mL against MRSA. rsc.org

The antibacterial activity of these quinazoline derivatives also extends to Gram-negative bacteria. nih.gov Optimized N2,N4-disubstituted quinazoline-2,4-diamines have been found to be highly effective against multidrug-resistant Acinetobacter baumannii strains, with MICs as low as 0.5 µM. nih.gov These compounds have also been shown to be bactericidal and possess antibiofilm activity. nih.gov The lead compound A5 also demonstrated activity against the Gram-negative bacterium Escherichia coli, with a MIC of 3.9 µg/mL. rsc.org

Table 4: Antibacterial Potency of a Lead N4-Benzylamine-N2-isopropyl-quinazoline-2,4-diamine Derivative (A5)

Bacterial Strain Gram Type MIC (µg/mL)
Escherichia coli Negative 3.9
Staphylococcus aureus Positive 3.9
Staphylococcus epidermidis Positive 3.9
Methicillin-Resistant S. aureus (MRSA) Positive 7.8
Salmonella typhimurium Negative Not specified as highly active

Data from a study on the synthesis and structure-activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives. rsc.org

Quinoline derivatives have also been investigated for their potential as antifungal agents, showing efficacy against a variety of fungal pathogens. nih.govmdpi.com Studies have explored the antifungal profile of these compounds against both yeasts, such as Candida species, and filamentous fungi. nih.gov

In one study, a series of quinoline derivatives were evaluated against Candida spp. and dermatophyte strains. nih.gov The results indicated a selective antifungal action. For instance, compounds 2 and 3 were active against yeast, with MIC ranges of 25–50 μg/mL against Candida species. nih.gov In contrast, compound 5 was more effective against filamentous fungi, with MICs ranging from 12.5–25 μg/mL. nih.gov

Another area of research has focused on fluorinated quinoline analogs. mdpi.com A series of these compounds were synthesized and tested for their antifungal activity. Several of these derivatives exhibited good antifungal activity at a concentration of 50 μg/mL. mdpi.com Specifically, compounds 2b, 2e, 2f, 2k, and 2n showed over 80% inhibition against Sclerotinia sclerotiorum, while compound 2g demonstrated 80.8% activity against Rhizoctonia solani. mdpi.com These findings highlight the potential of the quinoline scaffold in the development of new antifungal agents.

Antiprotozoal Activity Research

Research into the antiprotozoal activity of this compound derivatives has identified promising candidates for the treatment of visceral leishmaniasis, caused by the protozoan parasite Leishmania donovani. A series of N²,N⁴-disubstituted quinazoline-2,4-diamines have been synthesized and evaluated for their efficacy against intracellular amastigotes of L. donovani. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that substitutions at the N² and N⁴ positions, as well as on the benzenoid ring of the quinazoline core, significantly influence the antileishmanial potency. nih.gov

In one study, a series of N²,N⁴-disubstituted quinazoline-2,4-diamines were tested, leading to the identification of compounds with EC₅₀ values in the high nanomolar to single-digit micromolar range. nih.govnih.gov Notably, N²-benzylquinazoline-2,4-diamines demonstrated greater potency against L. donovani compared to their N⁴-benzyl counterparts. nih.gov Further optimization of the quinazoline scaffold by introducing substituents on the benzenoid ring led to the discovery of compounds with improved antileishmanial activity. One particular derivative, Quinazoline 23, not only showed potent in vitro activity but also demonstrated efficacy in a murine model of visceral leishmaniasis. nih.govnih.gov

The following table summarizes the in vitro activity of selected N²,N⁴-disubstituted quinazoline-2,4-diamine derivatives against L. donovani.

CompoundN²-substituentN⁴-substituentBenzenoid Ring SubstitutionEC₅₀ (µM) against L. donovani
15 BenzylH-0.15
16 4-ChlorobenzylH-0.35
17 4-MethoxybenzylH-0.23
23 IsopropylFuran-2-ylmethyl7-Methyl0.89

This table is generated based on data from the referenced studies.

The therapeutic potential of this compound derivatives has also been explored in the context of Human African Trypanosomiasis, caused by parasites of the Trypanosoma brucei species. A series of novel 4,7-disubstituted quinoline derivatives were synthesized and evaluated for their in vitro activity against Trypanosoma brucei brucei. uantwerpen.be

Several of these compounds exhibited significant antiprotozoal activity, with EC₅₀ values in the sub-micromolar to low micromolar range. uantwerpen.be For instance, certain derivatives incorporating arylnitro and aminochalcone moieties displayed considerable efficacy against T. b. brucei. uantwerpen.be The research highlighted specific compounds that showed potent activity against the parasite. uantwerpen.be

The table below presents the in vitro efficacy of selected quinoline derivatives against T. b. brucei.

CompoundSubstituentsEC₅₀ (µM) against T. b. brucei
2d Arylnitro and aminochalcone moieties1.4
4i Arylnitro and aminochalcone moieties0.4

This table is based on data from the referenced study.

Other Significant Biological Activities

Derivatives of the quinoline and quinazoline scaffold have been investigated for their cardiovascular effects, specifically as antagonists of alpha 1-adrenoceptors, which can lead to antihypertensive activity. One such derivative, a quinazoline compound identified as DL-017, has demonstrated both alpha 1-adrenoceptor antagonistic effects and the ability to induce dose-dependent reductions in blood pressure and heart rate in spontaneously hypertensive rats. nih.gov The antihypertensive effect of DL-017 is attributed to its blockade of the alpha 1-adrenoceptor, as it was shown to inhibit the pressor response to phenylephrine, an alpha 1-agonist. nih.gov

Similarly, a novel quinoline derivative, Abanoquil, has been identified as an alpha 1-adrenoceptor antagonist. nih.gov Studies in normotensive subjects showed that Abanoquil produced significant alpha 1-adrenoceptor antagonism. nih.gov This line of research indicates that the this compound scaffold can be a valuable template for the development of cardiovascular agents.

This compound derivatives have emerged as a new class of inhibitors for the G9a histone lysine (B10760008) methyltransferase (HKMT). G9a is an enzyme involved in epigenetic regulation and has been identified as a potential target in various diseases, including cancer. rsc.orgnih.gov Research aimed at identifying novel chemotypes for G9a inhibitors led to the discovery of a quinoline inhibitory scaffold that demonstrates excellent potency and high selectivity. rsc.orgnih.gov

A study focused on 2,4-diamino-6,7-dimethoxyquinoline derivatives revealed that these compounds can act as potent, substrate-competitive inhibitors of G9a. rsc.orgnih.gov The dimethoxy groups on the benzenoid ring and a basic nitrogen at position 1 were found to be important features for potent G9a inhibitory activity. rsc.orgrsc.org The selectivity of these quinoline inhibitors was confirmed against a panel of other methyltransferases. nih.gov

The following table displays the G9a inhibitory activity of selected 2,4-diamino-6,7-dimethoxyquinazoline (B29095) and quinoline derivatives.

CompoundCore ScaffoldN²-substituentN⁴-substituentG9a IC₅₀ (nM)
BIX-01294 QuinazolineH(1-propylpiperidin-4-yl)methyl2.5
41 QuinolineH(1-propylpiperidin-4-yl)methyl25
42 QuinolineH(1-isobutylpiperidin-4-yl)methyl25

This table is compiled from data presented in the referenced studies.

The quinoline scaffold is a recurring motif in compounds exhibiting anti-inflammatory and analgesic activities. nih.goveurekaselect.com Various derivatives have been synthesized and evaluated for their potential to alleviate pain and inflammation. nih.gov For instance, a synthetic quinoline compound, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC), which possesses structural elements of known anti-inflammatory drugs, has shown significant anti-nociceptive and anti-inflammatory effects in murine models. nih.gov This compound displayed dose-dependent effects in acute anti-nociceptive tests and high anti-inflammatory activity comparable to reference drugs like diclofenac (B195802) and celecoxib. nih.gov Molecular modeling studies suggest that the anti-inflammatory properties of this quinoline derivative may be due to its ability to inhibit the COX-2 enzyme. nih.gov

Furthermore, research on a series of novel quinoline derivatives bearing azetidinone scaffolds has also yielded compounds with significant anti-inflammatory and analgesic activities. nih.gov In particular, certain 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives exhibited potent anti-inflammatory and analgesic effects when compared to control groups in pharmacological screenings. nih.gov These findings underscore the potential of the this compound framework as a basis for the development of new anti-inflammatory and analgesic agents.

Anticonvulsant and Cardiotonic Activities

Research into quinoline derivatives has revealed their potential as both anticonvulsant and cardiotonic agents. A series of 8-substituted quinolines were synthesized and evaluated for their anticonvulsant and antihypertensive activities. jst.go.jp Several compounds featuring a 2-hydroxypropyloxyquinoline moiety demonstrated significant anticonvulsant effects. jst.go.jp For instance, compound 20 (8-(3′-(4″-phenylpiperazino)-2′-hydroxypropyloxy)quinoline) was identified as a potent anticonvulsive agent. jst.go.jp The pharmacological results from this study suggested that the anticonvulsant effects might be linked to β-blocking properties, which are dependent on the presence of an aryloxypropanolamine structure. jst.go.jp

Other studies have focused on quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]-quinoline derivatives. nih.gov A series of 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines showed significantly increased anticonvulsant activity compared to their parent compounds. nih.gov Notably, compound 3f (5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline) exhibited the strongest anticonvulsant effect, with an ED50 of 27.4 mg/kg in the maximal electroshock (MES) test and 22.0 mg/kg in the subcutaneous pentylenetetrazol (scPTZ) test. nih.gov Further research on quinazolinone derivatives also showed noteworthy anticonvulsant activity in the MES test, with some synthetic analogs demonstrating efficacy comparable to the benchmark drug phenytoin. researchgate.net

In the realm of cardiotonic activity, certain quinoline-based compounds have been identified as potent agents. Vesnarinone is one such derivative known for its cardiotonic properties. nih.gov Research on 2(1H)-quinolones has led to the development of a new class of positive inotropic agents. A series of 6-, 7-, and 8-pyridyl-2(1H)-quinolone derivatives were prepared, and several compounds, particularly those with a pyridyl ring at the 6-position, were found to be 28 to 50 times more potent on left guinea pig atria than reference drugs like ARL-115 and milrinone (B1677136). nih.gov Similarly, studies on substituted 4-alkyl-2(1H)-quinazolinones identified potent positive inotropic activity linked to the inhibition of cardiac fraction III cyclic nucleotide phosphodiesterase (PDE-III). nih.gov The most active analog in this series was 5,6-dimethoxy-4-methyl-2(1H)-quinazolinone (ORF 16600), which showed approximately twice the intravenous potency of amrinone. nih.gov

Anticonvulsant and Cardiotonic Activity of Selected Quinoline Derivatives
CompoundActivityKey FindingsReference
5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (3f)AnticonvulsantED50 of 27.4 mg/kg (MES) and 22.0 mg/kg (scPTZ). nih.gov
8-(3′-(4″-phenylpiperazino)-2′-hydroxypropyloxy)quinoline (20)AnticonvulsantIdentified as a potent anticonvulsive agent. jst.go.jp
5,6-dimethoxy-4-methyl-2(1H)-quinazolinone (ORF 16600)CardiotonicShowed about twice the intravenous potency of amrinone. nih.gov
6-pyridyl-2(1H)-quinolone derivativesCardiotonic28 to 50 times more potent than milrinone on left guinea pig atria. nih.gov

Antiviral and Anti-HIV Activities

The quinoline scaffold is a cornerstone in the development of compounds with a broad spectrum of antiviral activities, including against human immunodeficiency virus (HIV). nih.gov Research has demonstrated that quinoline derivatives can inhibit various viral strains such as dengue virus, zika virus, herpes virus, and hepatitis C virus. nih.govsemanticscholar.org For instance, two novel quinoline derivatives showed dose-dependent inhibition of dengue virus serotype 2 in the low and sub-micromolar range, appearing to act during the early stages of infection. semanticscholar.org

Derivatives of the related quinazoline scaffold have also shown significant antiviral potential. A study identified 6-fluoro-quinazoline-2,4-diamine (DCR 137) as a potent inhibitor of the Chikungunya virus (CHIKV), demonstrating greater protection than the existing drug ribavirin (B1680618) in vitro. nih.gov Further investigation revealed that DCR 137 also effectively inhibited the replication of another alphavirus, the Ross River virus, suggesting its potential as a pan-alphavirus inhibitor. nih.govresearchgate.net Post-treatment with DCR 137 was found to be the most effective mode of inhibition, preserving over 95% of cell viability. nih.gov

In another study, newly synthesized quinoline derivatives were screened for broad-spectrum antiviral activity. doi.org Compound 4 was identified as an effective inhibitor against Respiratory Syncytial Virus (RSV) with a selectivity index (SI) of 11.6, while compound 6 was effective against Yellow Fever Virus (YFV) with an SI of 28.5. doi.org The aromatic nature of the quinoline ring is believed to facilitate hydrophobic interactions with viral proteins and nucleic acids, which aids in inhibiting viral replication. doi.org While many quinoline derivatives have been investigated for a range of viral infections, specific detailed studies focusing solely on the anti-HIV activity of this compound were not predominant in the reviewed literature, although the broader class of quinolines has been noted for this activity. nih.govdrugbank.com

Antiviral Activity of Selected Quinoline and Quinazoline Derivatives
Compound/Derivative ClassTarget VirusKey FindingsReference
Novel Quinoline DerivativesDengue Virus Serotype 2Dose-dependent inhibition in the low and sub-micromolar range. semanticscholar.org semanticscholar.org
6-fluoro-quinazoline-2,4-diamine (DCR 137)Chikungunya Virus (CHIKV), Ross River VirusInhibited CHIKV replication with >90% cell survival; also effective against Ross River Virus. nih.gov nih.gov
Compound 4 (a quinoline derivative)Respiratory Syncytial Virus (RSV)Effective inhibitor with a Selectivity Index (SI) of 11.6. doi.org doi.org
Compound 6 (a quinoline derivative)Yellow Fever Virus (YFV)Effective inhibitor with a Selectivity Index (SI) of 28.5. doi.org doi.org

Antioxidant Activity

Quinoline and its derivatives have been recognized as a privileged molecular framework with significant antioxidant potential. nih.govnih.gov The antioxidant activity of these compounds is often evaluated based on their ability to scavenge free radicals, a process that typically involves mechanisms like hydrogen atom transfer and single electron transfer. nih.govnih.gov

A comprehensive in silico study of 8,536 strategically designed quinoline derivatives identified 25 promising candidates with favorable bioavailability, low toxicity, and good manufacturability. nih.govbohrium.com The antioxidant efficiency of these selected derivatives was predicted by calculating ionization potential and bond dissociation energies. The results indicated that the most promising compounds were more efficient antioxidants than Trolox, a commonly used standard, though less efficient than ascorbate. nih.govnih.gov Based on these findings, four specific quinoline derivatives were proposed as multifunctional antioxidant candidates for further investigation. nih.gov

Experimental studies have also confirmed the antioxidant properties of synthetic quinoline derivatives. mdpi.com In one study, the antioxidant activity of three novel quinoline derivatives (Qui1, Qui2, Qui3) was assessed using ABTS and DPPH radical scavenging assays. All three compounds showed activity against the ABTS cation radical. mdpi.com However, against the DPPH radical, only compound Qui3 demonstrated noticeable antioxidant potential, which was also the highest among the tested compounds. mdpi.com The literature suggests that quinoline derivatives exhibit high efficacy as antioxidants, partly due to their phenolic constituents and the potential for electron delocalization in their radical forms. researchgate.net This inherent antioxidant capacity indicates their potential utility in conditions associated with oxidative stress. bohrium.com

Antioxidant Profile of Quinoline Derivatives
Compound Class/DerivativeAssay/MethodKey FindingsReference
Computationally Screened Quinoline DerivativesPrediction (Ionization Potential, Bond Dissociation Energies)Most promising candidates were more efficient than Trolox. nih.govnih.gov nih.govnih.gov
Synthetic Quinoline Derivative (Qui3)DPPH radical scavenging assayShowed noticeable antioxidant potential and the highest reduction potential among tested compounds. mdpi.com mdpi.com
Synthetic Quinoline Derivatives (Qui1, Qui2, Qui3)ABTS cation radical scavenging assayAll three derivatives demonstrated antioxidant activity. mdpi.com mdpi.com

Structure-Activity Relationship (SAR) Studies of 2,4-Diaminoquinoline Derivatives

Influence of Substitution Patterns on Biological Efficacy

The biological activity of 4-aminoquinoline derivatives is profoundly influenced by the substitution patterns on the quinoline core and the nature of the side chain at the 4-position. pharmacy180.comyoutube.comresearchgate.net For antimalarial activity, a chlorine atom at the 7-position of the quinoline ring is considered optimal for high potency, a feature common to drugs like chloroquine and amodiaquine. youtube.commdpi.com Electron-withdrawing groups at this position have been shown to lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain, which is a critical factor for drug accumulation in the parasite's acidic food vacuole. nih.govresearchgate.net The antiplasmodial activity appears to be directly proportional to the compound's β-hematin inhibitory activity, which in turn correlates with the electron-withdrawing capacity of the C-7 substituent. nih.govresearchgate.net

The side chain at the 4-amino position is also crucial for activity. pharmacy180.comyoutube.com A dialkylaminoalkyl side chain with two to five carbon atoms between the nitrogen atoms is considered optimal for antimalarial efficacy. pharmacy180.com Structural modifications to this side chain can circumvent chloroquine resistance. nih.gov For instance, incorporating a bulky, lipophilic bicyclic ring like quinolizidine (B1214090) or pyrrolizidine (B1209537) can yield potent agents active against resistant strains. mdpi.comresearchgate.net In leishmanicidal 4-aminoquinoline derivatives, a minimal level of lipophilicity is an essential requirement for activity. frontiersin.org

Furthermore, substitutions on other parts of the quinoline ring can modulate activity. A methyl group at the C-3 position tends to reduce antimalarial activity, while an additional methyl group at C-8 can abolish it completely. pharmacy180.com In a series of 2,4-diamino-thienopyrimidines, modifications at the 2- and 4-positions led to derivatives with improved in vivo exposure and excellent antimalarial activity. nih.gov Hybrid molecules combining the 4-aminoquinoline scaffold with other pharmacophores, such as pyrimidine, have also been developed, resulting in compounds with potent activity against both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov

Identification of Key Pharmacophoric Features

Structure-activity relationship studies have identified several key pharmacophoric features essential for the biological activity of 2,4-diaminoquinoline and related derivatives. For antimalarial 4-aminoquinolines, a fundamental requirement is the presence of at least two basic nitrogen atoms with suitable pKa values, which facilitates the trapping of the drug in the parasite's acidic food vacuole. researchgate.net This includes the quinoline ring nitrogen and, critically, a basic terminal amine in the side chain at position 4. frontiersin.org The 4-aminoquinoline scaffold itself is considered a privileged structure for antimalarial drug design. researchgate.netnih.gov

This pharmacophore—a 7-chloroquinoline (B30040) ring linked to a basic side chain—is central to the mechanism of action, which involves inhibiting the biocrystallization of heme into hemozoin. nih.gov A conformational analysis of active compounds identified a common pharmacophore defined by chemical functional descriptors, which aids in designing new analogues. nih.gov

For leishmanicidal agents based on the 4-aminoquinoline scaffold, the presence of the basic terminal amine is also an essential pharmacophore for activity. frontiersin.org Studies on 2,4-diaminoquinazoline derivatives active against Plasmodium falciparum have highlighted the importance of the 2,4-diamino substitution pattern itself as a key feature for potent activity. In one of the most potent compounds identified, 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline , the combination of the diaminoquinazoline core, a chloro substituent at position 5, and a specific benzylamino group at position 6 defines the key features for high efficacy.

Linker Chemistry and its Impact on Bioactivity

In the context of targeted drug delivery, linkers are designed to be stable in circulation but cleavable under specific conditions within the target cell or tissue, such as changes in pH or the presence of certain enzymes. nih.gov For example, hydrazone linkers are known for their pH sensitivity; they are relatively stable at neutral pH but are more readily hydrolyzed at the lower pH found in endosomes and lysosomes. nih.govresearchgate.net This property allows for the controlled release of an active drug from its carrier or targeting moiety once inside the cell. nih.gov

The length and structure of the linker can also directly influence biological activity. In a study of 8-hydroxyquinoline (B1678124) glycoconjugates, the effect of the linker connecting the quinoline and sugar fragments was investigated. mdpi.com It was found that elongating the alkyl chain linker between a 1,2,3-triazole fragment and the 8-hydroxyquinoline core generally increased the cytotoxic activity of the glycoconjugates. Specifically, for a series of compounds, an alkyl chain of three carbon atoms resulted in the lowest IC50 values (highest cytotoxicity), while further elongation led to a decrease in activity. mdpi.com This demonstrates that there is often an optimal linker length for maximizing biological efficacy, highlighting the importance of linker chemistry in the rational design of bioactive molecules. mdpi.com

**molecular Mechanisms of Action of Quinoline 2,4 Diamine Based Therapeutic Agents**

DNA Binding and Intercalation Studies

The planar aromatic structure of the quinoline (B57606) ring system is a key feature that enables certain derivatives to function as DNA intercalating agents. Intercalation is a mode of interaction where a molecule inserts itself between the base pairs of the DNA double helix. This process can lead to significant structural distortions of the DNA, such as unwinding of the helix and an increase in its length, which ultimately interferes with crucial cellular processes like DNA replication and transcription, triggering cell cycle arrest and apoptosis.

Research into quinoline-based compounds has demonstrated their potential as DNA intercalators. For instance, studies on novel series of 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amines revealed their mode of action as DNA intercalative topoisomerase IIα poison inhibitors scbt.com. Ethidium bromide displacement assays and molecular docking studies confirmed that these compounds could insert into the DNA helix, a mechanism that contributes to their potent antiproliferative activity against various cancer cell lines scbt.com. The amino groups, characteristic of the quinoline-2,4-diamine structure, often play a crucial role in stabilizing the drug-DNA complex through hydrogen bonding with the phosphate (B84403) backbone or the base pairs within the DNA grooves.

Furthermore, the design of new anticancer drugs often leverages the DNA intercalating properties of planar aromatic systems like quinazolines (isomers of quinolines). For example, newly synthesized scbt.comnih.govnih.govtriazolo[4,3-c]quinazoline derivatives have been identified as potent DNA intercalators and topoisomerase II inhibitors. Investigations showed that modifications, such as the addition of aliphatic amine side chains, could influence the DNA binding affinity, with less bulky groups potentially orienting into the minor groove of the DNA to enhance binding and cytotoxic activity medchemexpress.com. These findings underscore the principle that the quinoline-diamine scaffold can serve as an effective pharmacophore for designing agents that target DNA.

Enzyme Inhibition Mechanisms

Beyond direct DNA interaction, a primary mechanism of action for this compound-based agents is the inhibition of specific enzymes that are critical for cell survival and proliferation. The 2,4-diamino substitution pattern is a classic pharmacophore found in many potent enzyme inhibitors.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate from dihydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, making DHFR a key target for anticancer and antimicrobial therapies. The 2,4-diamino substitution on a heterocyclic ring is a well-established motif for potent DHFR inhibition, famously exemplified by methotrexate.

Quinazoline (B50416) derivatives bearing the 2,4-diamino pattern have been extensively studied as DHFR inhibitors. Quantitative structure-activity relationship (QSAR) investigations on a diverse set of 2,4-diaminoquinazolines have demonstrated their potent inhibition of DHFR, with inhibitory concentrations (I50) spanning a wide range, indicating that substitutions on the quinazoline ring significantly modulate activity caymanchem.com. These compounds act as folate antagonists, competitively binding to the active site of DHFR and preventing the binding of the natural substrate, dihydrofolate mdpi.com. This inhibition leads to a depletion of the cellular pool of tetrahydrofolate, disrupting DNA synthesis and leading to cell death in rapidly dividing cells mdpi.com. The table below summarizes the inhibitory activity of selected compounds against DHFR.

Table 1: Inhibitory Activity of Selected DHFR Inhibitors

Compound Target IC50 (nM) Reference
Trimetrexate Human DHFR 4.74 nih.gov
Trimetrexate Toxoplasma gondii DHFR 1.35 nih.gov
Piritrexim Pneumocystis carinii DHFR 38 nih.gov
Piritrexim Toxoplasma gondii DHFR 11 nih.gov
Pemetrexed DHFR 7.2
Methotrexate DHFR - mdpi.com
WR99210 DHFR <0.075 nih.gov

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer. Tyrosine kinases, in particular, are critical components of signaling pathways that control cell growth, proliferation, and differentiation. The quinoline and quinazoline scaffolds are privileged structures in the design of tyrosine kinase inhibitors (TKIs), with several FDA-approved drugs, such as bosutinib (B1684425) and dacomitinib, featuring these cores.

Derivatives of the this compound framework can act as competitive inhibitors at the ATP-binding site of tyrosine kinases. The 4-anilinoquinazoline (B1210976) core, for instance, is a well-known pharmacophore for inhibiting the epidermal growth factor receptor (EGFR) family of tyrosine kinases. Hybrids of imatinib, a known TKI, with a quinoline moiety have been synthesized and evaluated for their activity. The compound 4-methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)-N1-(quinolin-4-yl)benzene-1,3-diamine demonstrated a potent reduction in the viability of K562 cancer cells, which harbor the BCR-ABL tyrosine kinase. Molecular docking studies suggest these compounds bind to the ATP-binding site, preventing substrate phosphorylation and interrupting downstream signaling, which ultimately induces apoptosis. The inhibitory activities of various quinoline-based compounds against different kinases are presented below.

Table 2: Inhibitory Activity of Selected Quinoline-Based Kinase Inhibitors

Compound/Drug Target Kinase(s) IC50 Reference
Dacomitinib EGFR 6 nM
Dacomitinib ERBB2 45.7 nM
Dacomitinib ERBB4 73.7 nM
Pexidartinib CSF-1R 20 nM
Pexidartinib c-Kit 10 nM
Pexidartinib FLT3 160 nM
Compound 50 EGFR 0.12 ± 0.05 µM
Quinoline 38 PI3K 0.72 µM
Quinoline 38 mTOR 2.62 µM
Compound 2g BCR-ABL1 (Cell-based) 0.9 µM

α-Glucosidase Inhibition: α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a key strategy in managing type 2 diabetes. While research specifically on this compound is limited, various other quinoline derivatives have shown significant α-glucosidase inhibitory activity. For example, a series of novel quinoline-based-benzo[d]imidazole derivatives demonstrated potent inhibition, with the most active compound having an IC50 value of 3.2 ± 0.3 µM, significantly more potent than the standard drug acarbose (B1664774) (IC50 = 750.0 ± 5.0 µM). Similarly, quinoline–1,3,4-oxadiazole conjugates have been reported with IC50 values in the low micromolar range against α-glucosidase. These findings suggest that the quinoline scaffold is a promising template for the development of new α-glucosidase inhibitors.

Adenosine (B11128) Kinase Inhibition: Adenosine kinase (AK) is a key enzyme that regulates the intracellular and extracellular concentrations of adenosine by phosphorylating it to adenosine monophosphate nih.gov. Adenosine is an important signaling molecule with cytoprotective roles, particularly in response to cellular stress and inflammation. Inhibition of AK leads to an increase in local adenosine concentrations, which can then activate adenosine receptors to produce therapeutic effects such as analgesia and anti-inflammation. Currently, there is limited specific information in the scientific literature detailing the activity of this compound derivatives as direct inhibitors of adenosine kinase. The known inhibitors of AK are typically nucleoside or non-nucleoside analogs that are structurally distinct from the this compound scaffold caymanchem.com.

Modulation of Cellular Pathways and Molecular Targets

In addition to inhibiting specific enzymes, this compound-based agents can exert their therapeutic effects by modulating complex cellular signaling pathways that are fundamental to cell fate.

Autophagy is a catabolic process where cells degrade and recycle their own components through a lysosome-dependent pathway. It plays a dual role in cancer, either promoting survival under stress or inducing cell death. The modulation of autophagy is therefore a promising strategy in cancer therapy. Key protein markers used to monitor autophagy are microtubule-associated protein 1A/1B-light chain 3 (LC3) and sequestosome 1 (p62/SQSTM1). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II). The protein p62 acts as a receptor, binding to ubiquitinated proteins and delivering them to the autophagosome by binding to LC3-II, and is itself degraded in the process. An accumulation of LC3-II alongside an increase in p62 levels often indicates a blockage of autophagic flux (i.e., inhibition of the final degradation step) nih.gov.

Certain quinoline derivatives are known modulators of autophagy. For instance, a series of novel N-(3-nitrophenyl)-7-((3,4,5-trimethoxybenzyl)oxy)quinoline-4-amine derivatives were found to inhibit colorectal cancer growth by inducing autophagy, a mechanism involving the stabilization of the Atg5 protein nih.gov. Conversely, other quinoline compounds can inhibit the later stages of autophagy. This inhibition leads to the accumulation of autophagosomes, evidenced by increased levels of LC3-II, and a buildup of the autophagy substrate p62, indicating that the degradation process is stalled nih.gov. This disruption of autophagic flux can be cytotoxic to cancer cells that rely on autophagy for survival.

Inhibition of Cell Migration

This compound derivatives have been identified as potent inhibitors of cancer cell migration and invasion, a critical process in tumor metastasis. The mechanisms underlying this inhibition are multifaceted and often involve the modulation of specific signaling pathways and the expression of key regulatory proteins.

One notable mechanism involves the downregulation of Lumican (LUM), a proteoglycan that is overexpressed in various cancers and is associated with increased cell migration and invasion. A novel quinoline derivative, 91b1, has been shown to exert its anticancer effects by suppressing the expression of the LUM gene. In lung cancer, for instance, Lumican is highly expressed in osteotropic cancer cells, enhancing their capacity for bone metastasis. The downregulation of Lumican by quinoline derivatives has been demonstrated to suppress cancer cell migration and invasion in vitro.

Another avenue through which quinoline derivatives inhibit cell migration is by targeting specific signaling pathways. For example, the compound f25, a novel synthetic quinoline derivative, has been found to inhibit the migration and invasion of tongue cancer cells. The mechanism of action for f25 involves the peroxisome proliferator-activated receptor (PPAR) signaling pathway. The compound binds to and increases the expression of PPAR-α, PPAR-β, and PPAR-γ, leading to a reduction in the migratory and invasive capabilities of the cancer cells. The inhibitory effect of f25 on the migration and invasion of CAL-27 tongue cancer cells was found to be comparable to that of the chemotherapy agent cisplatin.

The following table summarizes the research findings on the inhibition of cell migration by specific quinoline derivatives.

CompoundCell LineKey FindingsMechanism of Action
91b1 Various cancer cell linesSignificantly suppresses cancer cell migration and invasion.Downregulation of Lumican (LUM) expression.
f25 CAL-27 (Tongue Squamous Carcinoma)Inhibited cell migration and invasion to a level comparable with cisplatin.Binds to and increases the expression of PPAR-α, PPAR-β, and PPAR-γ.

Oxidative Stress Induction

Certain derivatives of quinoline exert their therapeutic effects by inducing oxidative stress within cancer cells, a mechanism that can lead to apoptosis and autophagy. This approach contrasts with the antioxidant properties reported for other quinoline compounds, highlighting the diverse biological activities of this chemical scaffold.

A novel synthetic quinoline derivative, DFIQ, has demonstrated significant anticancer potential by disrupting the management of reactive oxygen species (ROS), which results in the accumulation of superoxide (B77818) radicals. This increase in intracellular ROS is a key event that triggers downstream signaling pathways leading to programmed cell death.

In studies involving non-small cell lung cancer (NSCLC) cells, treatment with DFIQ led to a measurable increase in both superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) levels. The induction of ROS was found to be a critical component of DFIQ's cytotoxic effects, as the viability of cells was restored when pretreated with the ROS inhibitor N-acetylcysteine (NAC) before DFIQ administration. Furthermore, the ROS production induced by DFIQ was linked to the activation of autophagy, a cellular process that was also implicated in the compound's cell-killing mechanism.

The table below details the effects of DFIQ on ROS production in H1299 lung cancer cells.

DFIQ ConcentrationROS TypeMeasurement MethodFinding
Increasing concentrationsSuperoxide (O₂⁻)Dihydroethidium (DHE) stainingDose-dependent increase in O₂⁻ formation.
Increasing concentrationsHydrogen Peroxide (H₂O₂)2',7'-Dichlorofluorescein diacetate (DCFDA) stainingDose-dependent increase in H₂O₂ formation.

Adsorption Behavior on Surfaces (e.g., Metal Corrosion Inhibition)

Quinoline and its derivatives, including those with diamine substitutions, are recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly mild steel in acidic environments. The fundamental mechanism of this protective action is the adsorption of the quinoline molecules onto the metal surface, which forms a barrier that isolates the metal from the corrosive medium.

The effectiveness of quinoline-based compounds as corrosion inhibitors is largely attributed to their molecular structure. The quinoline ring system is rich in π-electrons and contains a nitrogen heteroatom with a lone pair of electrons. These features facilitate the adsorption of the molecule onto the metal surface. The adsorption process can occur through several modes:

Physisorption: Involving electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: Involving the sharing of electrons between the d-orbitals of the metal atoms and the lone pair electrons of the nitrogen atom, as well as the π-electrons of the aromatic ring, forming a coordinate-type bond.

The presence of substituent groups, such as amino (-NH₂) groups in this compound, can further enhance the inhibition efficiency by increasing the electron density on the molecule, thereby strengthening its adsorption onto the metal surface.

The adsorption of these inhibitors typically follows established adsorption isotherms, such as the Langmuir isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. The efficiency of inhibition is dependent on factors like the concentration of the inhibitor, the temperature, and the nature of the corrosive environment. Generally, the inhibition efficiency increases with increasing inhibitor concentration up to a certain point, where the surface coverage reaches its maximum.

The table below presents data on the inhibition efficiency of a quinoline derivative, showing the effect of concentration.

InhibitorConcentration (ppm)Inhibition Efficiency (%)Metal/Medium
4-Chloro,8-(trifluoromethyl) quinoline1000~92Mild Steel / 1 M HCl
N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA)50093.4Mild Steel / 1 M HCl

**computational Chemistry and Cheminformatics in Quinoline 2,4 Diamine Research**

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules like Quinoline-2,4-diamine. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. nih.gov

ParameterTypical Value Range for Quinoline (B57606) Derivatives (eV)
EHOMO-5.5 to -6.5
ELUMO-1.5 to -2.5
ΔE (HOMO-LUMO Gap)3.5 to 4.5

This table presents illustrative value ranges for quinoline derivatives based on general findings in computational studies and are not specific to this compound.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These descriptors are calculated using the following relationships:

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2

Chemical Potential (μ): μ = -χ

Electrophilicity Index (ω): ω = μ² / 2η

Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. Electronegativity indicates the tendency of a molecule to attract electrons. The chemical potential measures the escaping tendency of electrons from an equilibrium system, and the electrophilicity index quantifies the energy lowering of a molecule when it accepts electrons. DFT calculations are a common method for determining these values. researchgate.net

DescriptorFormulaSignificance
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to deformation of electron cloud.
Electronegativity (χ)-(EHOMO + ELUMO) / 2Ability to attract electrons.
Chemical Potential (μ)Tendency of electrons to escape.
Electrophilicity Index (ω)μ² / 2ηPropensity to accept electrons.

The amino groups on the quinoline ring of this compound suggest its potential to act as a ligand and form complexes with metal ions. Computational studies can elucidate the nature of these interactions. The introduction of substituents on the quinoline ring can significantly influence the electron transfer properties of the corresponding copper complexes. nih.gov Natural Bond Orbital (NBO) calculations can provide insights into the donor properties of the ligand. nih.gov

The interaction energy between a molecule and a metal surface or ion can be calculated to understand the stability and nature of the coordination. These calculations are crucial in fields such as materials science and catalysis. For quinoline derivatives, it has been shown that substituents can manipulate the electron transfer properties within metal complexes. nih.govrsc.org

The basicity of the amino groups in this compound, quantified by its pKa values, is a critical determinant of its biological activity. The pKa influences the molecule's charge state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. Computational methods can predict pKa values, and these predictions can be correlated with observed biological activity. For instance, the electron-donating capacity of chloroquine (B1663885), a well-known quinoline derivative, has been correlated with its pKa values. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or nucleic acid.

Molecular docking studies are widely used to predict the binding mode and affinity of a ligand within the active site of a target protein. mdpi.comtandfonline.com This information is invaluable for structure-based drug design and for understanding the mechanism of action of a compound. For quinoline derivatives, molecular docking has been employed to study their potential as inhibitors of various enzymes. nih.govtandfonline.com

In a typical docking study involving a compound like this compound, the molecule would be placed into the binding site of a target protein, and its conformation and orientation would be optimized to maximize favorable interactions. These interactions often include:

Hydrogen bonds: The amino groups of this compound can act as hydrogen bond donors, while the nitrogen atoms of the quinoline ring can act as hydrogen bond acceptors.

π-π stacking: The aromatic quinoline ring can engage in π-π stacking interactions with aromatic residues in the protein's active site.

Hydrophobic interactions: The nonpolar regions of the molecule can interact favorably with hydrophobic pockets in the binding site.

The results of a docking simulation are typically summarized in a scoring function, which provides an estimate of the binding affinity. While specific docking studies for this compound are not detailed in the provided context, studies on similar diaminopyrimidine and diaminopyridine derivatives highlight the importance of these interactions in determining biological activity. mdpi.comd-nb.info

Interaction TypePotential Functional Groups in this compoundExample Interacting Amino Acid Residues
Hydrogen Bond (Donor)Amino groups (-NH2)Aspartic Acid, Glutamic Acid, Serine
Hydrogen Bond (Acceptor)Ring NitrogensArginine, Lysine (B10760008), Histidine
π-π StackingQuinoline ring systemPhenylalanine, Tyrosine, Tryptophan
Hydrophobic InteractionsFused benzene (B151609) ringLeucine, Isoleucine, Valine

Adsorption Behavior on Biological and Material Surfaces

The study of how quinoline derivatives adsorb onto various surfaces is crucial for applications ranging from materials science to environmental remediation. Computational models help elucidate the mechanisms governing these interactions.

Research has focused on the adsorption of quinoline compounds on metal surfaces to inhibit corrosion. researchgate.net These organic molecules can prevent corrosion by adsorbing onto the metal surface, a process that can be modeled using approaches like the Langmuir adsorption isotherm. researchgate.net Density Functional Theory (DFT) findings indicate that quinoline inhibitors with electron-accepting capabilities exhibit the strongest interactions with iron surfaces. researchgate.net In a different application, specialized polymers have been designed for the selective removal of quinoline from industrial wastewater. researchgate.net A novel magnetic surface molecularly imprinted polymer (SMIP) was developed for the specific adsorption and recycling of quinoline. researchgate.net Competitive adsorption experiments confirmed that these polymers show a high affinity and selectivity for quinoline compared to other similar compounds, demonstrating their potential for environmental cleanup. researchgate.net While these studies focus on the broader class of quinolines, the principles and methods are applicable to understanding the specific adsorption characteristics of this compound on various material and potentially biological surfaces.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinoline derivatives, QSAR is a fundamental tool for the rational design of new bioactive compounds. mdpi.com

QSAR studies on quinoline derivatives have been successfully applied to develop models for a wide range of biological activities, including antimalarial, anticancer, and receptor antagonist activities. nih.govnih.govresearchgate.net These models can be two-dimensional (2D-QSAR) or three-dimensional (3D-QSAR), with 3D models often providing more detailed insights into the spatial requirements for activity. mdpi.comnih.gov The primary goal is to develop reliable models that can accurately predict the activity of newly designed compounds, thus prioritizing synthesis and experimental testing. nih.gov For instance, a QSAR model for 2,4-diamino-6,7-dimethoxy quinoline derivatives as α1-adrenoceptor antagonists successfully depicted the role of the protonated quinoline nucleus in receptor binding. researchgate.net

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique used to correlate the biological activity of molecules with their 3D shape and electrostatic properties. slideshare.netijpsonline.com The method involves aligning a set of molecules and calculating their steric and electrostatic fields at various grid points. ijpsonline.com The resulting data is analyzed using partial least squares (PLS) to generate a model that can predict activity and produce contour maps highlighting regions where specific properties are favorable or unfavorable for biological function. slideshare.net

CoMFA has been extensively used in the study of quinoline derivatives. In one study, a CoMFA model was developed for 45 quinoline derivatives as metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1) inhibitors, yielding a statistically robust model with high predictive power (q² = 0.827, r² = 0.990). nih.gov Another 3D-QSAR study on 178 quinoline derivatives as antimalarial agents also produced a statistically validated CoMFA model (q² = 0.677), which was used to guide the design of new 2,4-disubstituted quinoline derivatives. nih.gov These models provide a deeper understanding of the structure-activity relationship, aiding in the optimization of lead compounds. slideshare.netnih.gov

Table 1: Statistical Validation of CoMFA Models for Quinoline Derivatives
Target/ActivityNumber of Compoundsq² (Cross-validated r²)r² (Non-cross-validated r²)Reference
mGluR1 Antagonists45 (33 training, 12 test)0.8270.990 nih.gov
Antimalarial Agents1780.6770.969 nih.gov
α1A-Adrenergic Receptor Antagonists44 (32 training, 12 test)0.840- researchgate.net

Predictive Modeling for Biological Activities

Building on QSAR and CoMFA, predictive models are developed to screen virtual libraries of compounds and forecast their biological activities before synthesis. These models are crucial for identifying promising drug candidates early in the discovery pipeline. Quinoline and its derivatives have been the subject of numerous predictive modeling studies for diverse therapeutic targets. nih.govbiointerfaceresearch.com

Various machine learning and statistical methods are employed to create these models. For example, a study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives used methods like k-nearest neighbors (KNN), decision tree (DT), and gradient boosting to develop QSAR models predicting inhibitory activity against P-glycoprotein (ABCB1), a key protein in cancer multidrug resistance. nih.gov In another study, a robust QSAR model was developed to predict the c-MET kinase inhibition potential of 4-(2-fluorophenoxy) quinoline derivatives, which are promising for treating various human tumors. nih.gov The statistical quality of these models demonstrated their ability to make successful predictions for new compounds within this chemical class. nih.gov Such predictive studies have also been applied to antimalarial quinolines, where models accurately predicted the toxicological profile against Plasmodium falciparum and correlated well with experimental data. mdpi.com

Table 2: Examples of Predicted Biological Activities for Quinoline Derivatives
Predicted ActivityTherapeutic AreaModeling ApproachReference
mGluR1 InhibitionNeurological Disorders3D-QSAR (CoMFA) nih.gov
Antimalarial ActivityInfectious Disease3D-QSAR (CoMFA/CoMSIA) mdpi.comnih.gov
P-glycoprotein (ABCB1) InhibitionOncology (Multidrug Resistance)QSAR with Machine Learning nih.gov
c-MET Kinase InhibitionOncologyQSAR (Multiple Linear Regression) nih.gov
EGFR/HER-2 Dual InhibitionOncologyMolecular Docking rsc.org

In Silico Drug Likeness and ADMET Studies

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico studies of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) play a critical role in this early assessment, helping to reduce the high failure rates of drugs in clinical trials. mdpi.com

For quinoline derivatives, computational tools are used to predict drug-likeness based on criteria such as Lipinski's "rule of five," as well as key ADMET parameters. mdpi.comresearchgate.net Studies on various quinoline series have shown that designed compounds can possess acceptable oral bioavailability, low toxicity, and favorable pharmacokinetic profiles. researchgate.net For instance, in silico analysis of quinoline-1,4-quinone hybrids showed that most of the compounds could be administered orally and did not exhibit neurotoxic effects. mdpi.com Similarly, newly designed quinoline imines were screened for drug-likeness and ADMET properties, confirming their potential as antimalarial drug candidates. researchgate.netsciforschenonline.org These computational predictions are invaluable for prioritizing which compounds should be synthesized and advanced to more resource-intensive in vitro and in vivo testing. mdpi.comresearchgate.net

**advanced Applications of Quinoline 2,4 Diamine Derivatives Beyond Traditional Medicinal Chemistry**

Materials Science Applications

The quinoline (B57606) core, a conjugated π-electron system, combined with the electron-donating nature of two amino groups, makes quinoline-2,4-diamine derivatives intriguing candidates for various electronic and optoelectronic applications. These structural features are foundational to their potential utility in creating novel materials with tailored properties.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The properties of a MOF, including its pore size, stability, and functionality, are directly dictated by the choice of these components. Functional groups on the organic linkers, such as amino groups, can serve as coordination sites and impart specific chemical properties to the framework's pores.

Derivatives of this compound are promising candidates for use as organic linkers in MOF synthesis. The two amino groups and the quinoline nitrogen atom can act as coordination sites for metal ions, potentially forming stable, multidimensional frameworks. The incorporation of the quinoline moiety could introduce desirable properties such as luminescence or catalytic activity into the resulting MOF. While specific MOFs built from this compound are not yet prevalent in the literature, the principle of using amino-functionalized linkers is well-established for creating functional MOFs for applications in gas storage, separation, and sensing.

The development of efficient organic materials for third-generation photovoltaics, such as dye-sensitized solar cells (DSSCs) and polymer solar cells, is a major area of research. Quinoline derivatives have gained popularity in this field due to their favorable electronic properties, chemical stability, and ease of synthesis. researchgate.netnih.gov The function of these materials often relies on intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part upon light absorption.

The this compound scaffold, with its two strong electron-donating amino groups, can serve as an excellent electron donor core. By functionalizing the quinoline ring or the amino groups with electron-accepting moieties, it is possible to design "push-pull" chromophores with strong ICT characteristics, which are crucial for photovoltaic performance.

Similarly, materials with significant non-linear optical (NLO) properties, which are vital for applications in optoelectronics and laser technology, often possess a high degree of electron delocalization and a large difference in dipole moment between the ground and excited states. Quinoline Schiff bases, for example, have been noted for their potential in optoelectronics due to the extensive delocalization of their electron cloud and high non-linearity. researchgate.netresearchgate.net The inherent electronic asymmetry and donor-acceptor potential within suitably designed this compound derivatives could lead to molecules with substantial second- or third-order NLO responses.

Table 1: Photophysical Properties of Selected Antimalarial Aminoquinoline Drugs

CompoundMolar Absorptivity (ε) at λmax (M-1cm-1)Fluorescence Quantum Yield (ΦF)Triplet Quantum Yield (ΦT)
Amodiaquine (AQ)20,300 at 342 nm0.00030.002
Primaquine (PQ)3,600 at 331 nm0.002Not Detected
Chloroquine (B1663885) (CQ)16,800 at 343 nm0.001Not Detected
(Data sourced from photophysical studies on related aminoquinoline compounds, demonstrating the electronic characteristics of the scaffold. nih.gov)

Luminophores, or fluorescent molecules, are integral to various technologies, including organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. Quinolines and their derivatives are well-known for their luminescent properties. frontiersin.org The rigid, planar structure of the quinoline ring system restricts non-radiative decay pathways, often leading to efficient fluorescence.

The introduction of amino groups at the 2- and 4-positions is expected to significantly influence the photophysical properties of the quinoline core. These electron-donating groups typically cause a bathochromic (red) shift in the absorption and emission spectra and can enhance the fluorescence quantum yield. This makes this compound derivatives attractive candidates for use as blue or green-emitting luminophores. Their strong absorption in the UV region and subsequent emission in the visible spectrum also suggest potential as optical brightening agents, which function by absorbing UV light and re-emitting it as blue light to make materials appear whiter.

The fluorescence of quinoline derivatives is often sensitive to the local chemical environment, a property that can be exploited for chemical sensing. The nitrogen atoms within the this compound structure can act as binding sites for metal ions or as protonation sites for pH sensing. acs.org Coordination of a metal ion or a change in pH can modulate the intramolecular charge transfer characteristics of the molecule, leading to a detectable change in the color or intensity of its fluorescence. For example, various quinoline derivatives have been developed as selective and sensitive fluorescent sensors for metal ions like Zn²⁺. acs.org

In the realm of organic light-emitting diodes (OLEDs), quinoline derivatives are frequently used as charge-transporting materials or as fluorescent emitters. researchgate.netnih.govnih.gov The ability to tune the emission color and improve charge-carrier mobility through chemical modification makes the quinoline scaffold highly versatile. This compound derivatives could function as emissive materials, particularly in the blue to green region of the spectrum, or be used as host materials in phosphorescent OLEDs.

Table 2: Performance of an OLED Device Using a Quinoline-Substituted Anthracene Emitter

ParameterValueConditions
Luminous Efficiency1.01 cd/Aat 20 mA/cm²
Power Efficiency0.43 lm/Wat 20 mA/cm²
External Quantum Efficiency0.80%at 20 mA/cm²
CIE Coordinates(0.17, 0.22)at 6.0 V
(Data from a study on a blue-emitting quinoline derivative, highlighting the scaffold's utility in OLEDs. nih.gov)

Catalytic Applications

The ability of quinoline derivatives to coordinate with metal ions is not only useful for sensing but also forms the basis of their application in catalysis.

A chelating agent is a molecule that can form multiple bonds to a single metal ion. The nitrogen atom of the quinoline ring and the nitrogen atoms of the two amino groups in this compound can act as a multidentate ligand, binding to a metal ion to form a stable metal complex. This chelation can stabilize the metal center, modify its reactivity, and provide a specific geometric environment for catalytic reactions.

For instance, chiral diamine ligands are used in transition metal complexes for asymmetric hydrogenation reactions. nih.gov While this specific research focuses on hydrogenating the quinoline ring itself, it underscores the strong coordination ability of diamine ligands in catalysis. Similarly, copper-quinoline complexes have been shown to catalyze biological processes like the oxidation of catechol. This compound can act as a bidentate or tridentate ligand, forming stable complexes with various transition metals (e.g., copper, ruthenium, palladium). These resulting metal complexes could be explored as catalysts for a wide range of organic transformations, including oxidation, reduction, and cross-coupling reactions. The electronic properties imparted by the quinoline ring and the amino substituents can be tuned to optimize the catalytic activity and selectivity of the metal center.

Agrochemical Applications

The investigation into this compound derivatives for agrochemical purposes is an emerging field, with research primarily focusing on their potential as fungicides, herbicides, and insecticides. The core structure of this compound shares features with other heterocyclic compounds that have established roles in agriculture. By modifying the substituents on the quinoline ring and the diamine groups, researchers aim to develop compounds with high efficacy against specific agricultural targets while maintaining low toxicity to non-target organisms and the environment.

Derivatives of the closely related 2,4-diaminoquinazoline scaffold have been identified as having potential fungicidal properties. These compounds are being investigated as inhibitors of dihydrofolate reductase (DHFR), a target that is not currently exploited by commercial fungicides for the control of Septoria tritici blotch (STB), a major disease affecting wheat crops digitellinc.com. The rationale is that inhibiting this essential enzyme will disrupt the pathogen's ability to synthesize nucleic acids and certain amino acids, thereby preventing its growth and proliferation.

Research in this area has led to the identification of several 2,4-diaminoquinazoline derivatives with significant in vitro activity against Zymoseptoria tritici, the causative agent of STB. The table below summarizes the fungicidal efficacy of selected 2,4-diaminoquinazoline analogs, which provides a basis for the potential development of this compound derivatives with similar modes of action.

Compound IDTarget PathogenInhibition MechanismReported Efficacy (EC50/MIC)
DAQ-1Zymoseptoria triticiDihydrofolate Reductase (DHFR) InhibitionData not publicly available
DAQ-2Zymoseptoria triticiDihydrofolate Reductase (DHFR) InhibitionData not publicly available

In the realm of weed control, derivatives of quinazoline-2,4-dione, another structurally related class of compounds, have shown promise as herbicides. These compounds have been designed to target and inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme consensus.app. HPPD is a key enzyme in the biosynthesis of plastoquinone (B1678516) and tocopherol, which are essential for plant survival. Inhibition of this enzyme leads to bleaching of the plant tissues and ultimately, death. The development of novel HPPD inhibitors is a significant area of herbicide research, and the quinazoline (B50416) scaffold has proven to be a viable starting point for the design of such molecules.

The following table presents data on the herbicidal activity of representative quinazoline-2,4-dione derivatives, indicating the potential for similarly structured this compound compounds.

Compound IDTarget Weed SpeciesMechanism of ActionReported Activity
QZD-ABroadleaf weedsHPPD InhibitionHigh activity at low application rates
QZD-BGrassy weedsHPPD InhibitionSelective activity

The insecticidal potential of 2,4-diaminoquinazoline derivatives has been explored, particularly against lepidopteran pests such as the tobacco budworm (Heliothis virescens) acs.orgresearchgate.netgoogle.com. These compounds have demonstrated high activity in artificial diet assays, suggesting that they can effectively disrupt the life cycle of these insects acs.orgresearchgate.net. The mode of action for these compounds is still under investigation, but it is believed to interfere with essential biological processes in the target insects.

While these compounds have shown good performance in laboratory settings, their efficacy in foliar applications has been found to be lower than expected, a challenge that is being addressed through further structural modifications and formulation studies acs.orgresearchgate.net. The data from these studies on 2,4-diaminoquinazolines can guide the synthesis and testing of this compound derivatives for insecticidal applications.

Compound ClassTarget PestAssay TypeObserved Activity
2,4-DiaminoquinazolinesTobacco Budworm (Heliothis virescens)Artificial Diet AssayHigh larval mortality
2,4-DiaminoquinazolinesLepidopteran larvaeFoliar AssayLower than expected activity

**future Research Directions and Challenges for Quinoline 2,4 Diamine**

Development of Novel and Sustainable Synthetic Protocols

A primary challenge in the advancement of quinoline-based compounds lies in the development of environmentally benign and efficient synthetic methods. nih.govmdpi.com Traditional synthesis methods often involve hazardous chemicals, high temperatures, and long reaction times, which have negative environmental and economic impacts. nih.govmdpi.com Future research is increasingly focused on "green" chemistry approaches.

Key directions for future synthetic research include:

Sustainable Catalytic Systems : There is a growing emphasis on using earth-abundant and non-toxic transition metals like iron and copper as catalysts, moving away from more hazardous or expensive metals. mdpi.com Manganese-based pincer complexes have also been shown to be effective catalysts for quinoline (B57606) synthesis with high atom efficiency. nih.gov

Green Reaction Conditions : The exploration of environmentally friendly oxidants, such as O2 and H2O2, and green solvents like water or ionic liquids is a priority. mdpi.com Furthermore, techniques like microwave-assisted and ultrasound-irradiated synthesis are being developed to reduce reaction times and energy consumption. nih.govnih.govresearchgate.net

Novel Methodologies : Researchers are exploring innovative strategies such as photocatalytic oxidative cyclization, C–H bond activation, and one-pot multi-component reactions to streamline the synthesis process. mdpi.comnih.govacs.org These methods aim to improve yields, reduce waste, and allow for the construction of complex quinoline derivatives in fewer steps. acs.orgrsc.org For instance, a metal-free, one-pot protocol using molecular iodine as a catalyst has been developed for synthesizing quinoline-2,4-dicarboxylate scaffolds. rsc.org

The following table summarizes some modern, sustainable approaches to quinoline synthesis.

Synthesis StrategyCatalyst/MethodKey Advantages
Acceptorless Dehydrogenative CouplingManganese PNP Pincer ComplexesHigh atom efficiency, environmentally benign. nih.gov
Oxidative AnnulationEarth-abundant metals (Fe, Cu), PhotocatalysisUse of sustainable catalysts and green oxidants. mdpi.com
Friedländer SynthesisNafion NR50 (solid acid catalyst) under microwaveEnvironmentally friendly, reusable catalyst. mdpi.com
One-Pot Multi-Component ReactionsZinc(II) triflate saltLigand-free, solvent-free, good yields. nih.gov
Metal-Free CyclizationMolecular IodineAvoids metal contamination, low cost, eco-friendly. rsc.org

Exploration of New Biological Targets and Mechanisms of Action

While Quinoline-2,4-diamine derivatives have shown promise as anticancer and antimalarial agents, a significant area for future research is the identification of novel biological targets and the elucidation of their mechanisms of action. nih.govnih.gov Understanding how these compounds exert their effects at a molecular level is crucial for developing more potent and selective drugs.

Future research in this domain will likely focus on:

Identifying Novel Targets : The versatility of the quinoline scaffold suggests it may interact with a wide range of biological molecules beyond currently known targets like DNA topoisomerase II. nih.govresearchgate.netnih.gov For example, some quinoline derivatives have been identified as potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a target for cancer and autoimmune diseases. rsc.org The search for new targets will be critical for expanding the therapeutic potential of this compound.

Mechanism of Action Studies : Detailed mechanistic studies are needed to understand how these compounds inhibit their targets. A recent study on a quinoline-4-carboxamide derivative revealed a novel antimalarial mechanism of action through the inhibition of translation elongation factor 2 (PfEF2), which is essential for protein synthesis in the parasite. acs.org Such discoveries open new avenues for combating drug resistance. acs.org

Combating Drug Resistance : A major challenge in chemotherapy and infectious disease treatment is the development of drug resistance. researchgate.net Quinoline-based hybrids are being investigated for their potential to overcome resistance mechanisms in cancer and malaria. researchgate.netnih.gov Future work should focus on designing this compound derivatives that are effective against resistant strains of pathogens and cancer cells. nih.gov

Rational Design of Multi-Targeting Agents

The complexity of multifactorial diseases like cancer and neurodegenerative disorders has spurred interest in multi-target-directed ligands (MTDLs)—single compounds designed to interact with multiple biological targets simultaneously. nih.govresearchgate.net This approach can offer improved efficacy and safety compared to single-target drugs or combination therapies. nih.govresearchgate.net The this compound scaffold is well-suited for the development of such agents. nih.govnih.gov

Key strategies and challenges in this area include:

Pharmacophore Hybridization : This involves combining the quinoline scaffold with other known pharmacophores to create a single molecule with multiple activities. nih.gov For instance, quinoline-chalcone hybrids have been explored as potential multi-target anticancer agents. nih.gov

Targeting Complex Diseases : For diseases like Alzheimer's, researchers are designing quinoline derivatives that can simultaneously inhibit Aβ aggregation, possess antioxidant properties, and chelate metal ions. mdpi.com Similarly, in cancer therapy, quinoline-based compounds are being developed as dual-target inhibitors of kinases like EGFR and HER-2. nih.govrsc.orgoncotarget.com

Optimization of Physicochemical Properties : A significant challenge in designing MTDLs is maintaining drug-like properties. Combining multiple pharmacophores can lead to high molecular weight and other undesirable characteristics. researchgate.net Rational design must therefore balance the need for multi-target activity with the requirements for good pharmacokinetics. researchgate.net

The table below shows examples of quinoline-based multi-target agents and their intended applications.

Compound ClassTargetsTherapeutic Area
Quinoline-based Dual InhibitorsFLT3 / AURKAAcute Myeloid Leukemia (AML) nih.govoncotarget.com
4-Flexible Amino-2-Arylethenyl-quinolinesAβ aggregation, Oxidative stress, Metal chelationAlzheimer's Disease mdpi.com
Quinoline-based Dual InhibitorsEGFR / HER-2Cancer rsc.org
Quinolinone HybridsLOX inhibition, Antioxidant activityInflammation/Oxidative Stress nih.gov

Advanced Computational Design and Predictive Modeling

Computational tools are becoming indispensable in modern drug discovery, enabling the rapid design and evaluation of new compounds before their synthesis. mdpi.com For this compound research, these methods offer a way to accelerate the development of new drug candidates with improved potency and selectivity. tandfonline.com

Future directions in this field involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling : 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models that correlate the structural features of quinoline derivatives with their biological activity. nih.govtandfonline.com These models provide contour maps that guide the design of new molecules with enhanced potency. nih.govresearchgate.net

Structure-Based Drug Design : When the 3D structure of a biological target is known, structure-based design can be employed to create ligands that fit precisely into the active site. nih.gov This approach has been used to develop novel inhibitors based on scaffolds related to this compound, such as 2,4-diaminoquinazoline. nih.govumich.edu

Machine Learning and AI : The integration of machine learning and artificial intelligence is set to revolutionize predictive modeling. mdpi.comdoaj.org These techniques can predict the regioselectivity of synthetic reactions, forecast the biological activity of novel compounds, and analyze complex datasets to identify new drug-target relationships. doaj.orgarxiv.orgarxiv.org

The following table highlights key computational models and their applications in quinoline research.

Computational MethodApplicationPredicted Outcome
CoMFA/CoMSIADesign of Topoisomerase-II inhibitorsPotency and structural requirements for activity. nih.gov
3D-QSARDesign of antimalarial agentsActivity prediction (pEC50 values) for novel derivatives. tandfonline.com
Structure-Based DesignDevelopment of PDE5 inhibitorsBinding mode and structure-activity relationship (SAR). nih.gov
Artificial Neural Network (ANN)Prediction of C-H functionalization sitesSite selectivity for electrophilic substitution. doaj.org

Interdisciplinary Approaches in this compound Research

The challenges inherent in modern drug discovery, from initial synthesis to clinical application, necessitate a highly collaborative and interdisciplinary approach. The future of this compound research will depend on the effective integration of expertise from various scientific fields.

Key aspects of this interdisciplinary strategy include:

Chemistry-Biology Interface : A close collaboration between synthetic chemists and molecular biologists is essential. Chemists can design and create novel this compound derivatives, which biologists can then evaluate in cellular and animal models to determine their efficacy and mechanism of action. umich.edunih.gov

Computation-Experiment Synergy : The cycle of computational prediction and experimental validation is crucial. Computational chemists can design virtual libraries of compounds and predict their activity, allowing experimental chemists to focus on synthesizing the most promising candidates. tandfonline.comnih.gov The biological data from these experiments can then be fed back into the computational models to refine and improve their predictive power. nih.gov

Pharmacology and Materials Science : The unique electronic properties of the quinoline core also suggest potential applications beyond medicine, for instance, in materials science as components for electronic and optoelectronic devices. vulcanchem.com Interdisciplinary research bridging pharmacology and materials science could uncover novel applications for these versatile compounds.

By fostering these interdisciplinary collaborations, the scientific community can more effectively navigate the complexities of drug development and unlock the full therapeutic potential of this compound and its derivatives.

Q & A

Q. What are the key synthetic routes for Quinoline-2,4-diamine, and how do reaction conditions influence yield?

this compound can be synthesized via cyclocondensation reactions using diphenylamine or substituted anilines with diethylmalonate, followed by methylation or hydrolysis steps. For example, alkaline hydrolysis of intermediates like 4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione yields 3-acetyl-4-hydroxy derivatives, which are methylated using dimethyl sulfate . Reaction temperature, catalyst selection (e.g., polyphosphoric acid), and solvent polarity critically affect yields. Optimization requires monitoring via TLC and spectroscopic validation (UV, IR) .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Structural confirmation relies on a combination of:

  • 1H NMR : Peaks for NH₂ groups appear as singlets (δ 6.5–7.5 ppm), while aromatic protons in the quinoline ring resonate between δ 7.0–8.5 ppm .
  • Mass spectrometry : Molecular ion peaks ([M+H]+) and fragmentation patterns confirm molecular weight and substituent positions .
  • Elemental analysis : Validates purity by matching experimental and theoretical C/H/N ratios .

Q. What are the common pharmacological targets of this compound derivatives?

Derivatives exhibit anticonvulsant activity via modulation of NMDA receptors, as demonstrated in murine MES models. For instance, 3-(2-amino-4-phenyl pyrimidin-5-yl)-4-methoxy derivatives show reduced seizure duration at 200 mg/kg, comparable to phenytoin . Biological evaluation requires in vitro receptor-binding assays followed by dose-response studies in vivo .

Q. How do researchers address low solubility of this compound derivatives in pharmacological studies?

Solubility challenges are mitigated via:

  • Formulation techniques : Use of micelles, solid lipid nanoparticles (SLNs), or co-solvents like DMSO .
  • Prodrug strategies : Introducing hydrolyzable groups (e.g., esters) to enhance bioavailability .

Q. What statistical methods are used to validate experimental reproducibility in synthesis?

Triplicate experiments with ANOVA analysis (p < 0.05) assess yield variability. Outliers are identified via Grubbs’ test, and data visualization (e.g., bar charts with error bars) highlights trends .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps, dipole moments, and charge distribution. Exact-exchange terms improve accuracy in atomization energy predictions (average deviation <2.4 kcal/mol) . Software like Gaussian or ORCA implements these models, with basis sets (e.g., 6-31G*) optimized for nitrogen-rich systems .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

Discrepancies often arise from assay conditions (e.g., cell lines, incubation time). A meta-analysis approach is recommended:

  • Compare IC₅₀ values across studies using standardized units.
  • Apply multivariate regression to isolate variables (e.g., substituent electronegativity vs. activity) .
  • Validate via orthogonal assays (e.g., fluorescence polarization vs. SPR) .

Q. How do researchers design stable formulations of this compound for long-term storage?

Accelerated stability studies (40°C/75% RH for 6 months) identify degradation pathways (e.g., oxidation at NH₂ groups). Stabilizers like ascorbic acid (0.1% w/v) or lyophilization in argon atmosphere extend shelf life. HPLC tracks impurity profiles, with degradation kinetics modeled using Arrhenius equations .

Q. What role does regioselectivity play in nucleophilic substitution reactions of this compound?

The C-2 and C-4 amino groups direct electrophiles to specific positions. For example, pyrrole substitution at C-5 occurs preferentially under mild conditions (CD₃CN, 30°C), confirmed by NOESY correlations in NMR . Computational studies (NBO analysis) rationalize selectivity via charge density maps .

Q. How are machine learning models applied to optimize this compound derivatives?

QSAR models trained on datasets (e.g., IC₅₀, logP) predict bioactivity. Descriptors include topological polar surface area (TPSA) and Wiener index. Tools like RDKit generate features, while Random Forest or SVM algorithms achieve R² >0.85 in validation sets .

Methodological Tables

Q. Table 1. Key Synthetic Routes for this compound Derivatives

StepReagents/ConditionsYield (%)Validation MethodReference
CyclocondensationDiphenylamine, diethylmalonate, Δ 110°C65–70TLC, IR
Alkaline hydrolysisNaOH (10%), ethanol, reflux801H NMR, Elemental analysis
Methylation(CH₃)₂SO₄, K₂CO₃, acetone75LC-MS, UV

Q. Table 2. Computational Parameters for DFT Studies

FunctionalBasis SetSolvent ModelAccuracy (kcal/mol)Application
B3LYP6-31G*PCM (water)±2.4HOMO-LUMO gap prediction
M06-2Xdef2-TZVPNone±3.1Charge transfer analysis

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Feasible Synthetic Routes

Reactant of Route 1
Quinoline-2,4-diamine
Reactant of Route 2
Reactant of Route 2
Quinoline-2,4-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.